CHIR-98023
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
252916-76-0 |
|---|---|
Molecular Formula |
C20H16Cl2N8O2 |
Molecular Weight |
471.3 g/mol |
IUPAC Name |
N'-[4-(2,4-dichlorophenyl)-5-(1H-imidazol-2-yl)pyrimidin-2-yl]-N-(5-nitro-2-pyridinyl)ethane-1,2-diamine |
InChI |
InChI=1S/C20H16Cl2N8O2/c21-12-1-3-14(16(22)9-12)18-15(19-24-6-7-25-19)11-28-20(29-18)26-8-5-23-17-4-2-13(10-27-17)30(31)32/h1-4,6-7,9-11H,5,8H2,(H,23,27)(H,24,25)(H,26,28,29) |
InChI Key |
GUMBZKISKUIHJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NC(=NC=C2C3=NC=CN3)NCCNC4=NC=C(C=C4)[N+](=O)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CHIR-98023; CHIR98023; CHIR 98023; CT-98023; UNII-CMQ1L0E91Y; CHIR-837. |
Origin of Product |
United States |
Foundational & Exploratory
CHIR-98023: A Potent and Selective GSK-3 Inhibitor
An In-depth Technical Guide on the GSK-3 Inhibitory Profile of CHIR-98023
This technical guide provides a comprehensive overview of the Glycogen Synthase Kinase-3 (GSK-3) inhibitory profile of this compound, a potent and selective aminopyrimidine-based inhibitor. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and biochemical characteristics of this compound.
Quantitative Inhibitory Profile
This compound demonstrates high potency against both GSK-3 isoforms, GSK-3α and GSK-3β. The inhibitory activity is in the low nanomolar range, highlighting its efficacy as a GSK-3 inhibitor.
| Target | IC50 (nM) | Reference |
| GSK-3α | 10 | [1] |
| GSK-3β | 6.7 | [1] |
Table 1: In vitro inhibitory potency of this compound against GSK-3 isoforms.
A study by Ring et al. (2003) on a series of aminopyrimidine derivatives, including compounds structurally related to this compound, demonstrated high selectivity. These compounds were found to be at least 500-fold more selective for GSK-3 compared to a panel of 20 other protein kinases[2]. This high degree of selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects.
Mechanism of Action
This compound and its analogs are ATP-competitive inhibitors of GSK-3. This means they bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of GSK-3 substrates.
Experimental Protocols
The determination of the inhibitory profile of this compound involves various biochemical assays. Below are detailed methodologies for representative kinase assays.
Radiometric Kinase Assay
This traditional method measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP into a GSK-3 substrate.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3 specific substrate peptide (e.g., a pre-phosphorylated peptide like p-GS-2)
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
This compound (or other test compounds) dissolved in DMSO
-
Phosphocellulose paper
-
1% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant GSK-3β enzyme, and the specific substrate peptide.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for a defined period (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Non-Radioactive Kinase Assay (ADP-Glo™ Kinase Assay)
This luminescence-based assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3 specific substrate peptide
-
ATP
-
Kinase assay buffer
-
This compound (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Luminometer
Procedure:
-
Set up the kinase reaction in a multi-well plate by combining the kinase assay buffer, recombinant GSK-3β enzyme, the specific substrate peptide, and ATP.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the wells.
-
Incubate the plate at the desired temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for approximately 40 minutes.
-
Add the Kinase Detection Reagent to convert the ADP generated to ATP and initiate the luciferase-driven light-producing reaction. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase activity relative to the vehicle control.
-
Determine the IC50 value as described in the radiometric assay protocol.
Signaling Pathways
GSK-3 is a key regulatory kinase in multiple signaling pathways. Inhibition of GSK-3 by this compound can significantly modulate these pathways, which is the basis for its therapeutic potential.
Wnt/β-Catenin Signaling Pathway
In the absence of a Wnt signal, GSK-3 is a core component of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Inhibition of GSK-3 by this compound prevents the phosphorylation of β-catenin, leading to its stabilization, accumulation in the cytoplasm, and translocation to the nucleus, where it activates the transcription of Wnt target genes.
Insulin Signaling and Glycogen Synthesis
GSK-3 plays a crucial role in the insulin signaling pathway, particularly in the regulation of glycogen synthesis. Insulin binding to its receptor activates a signaling cascade that leads to the phosphorylation and inhibition of GSK-3 by Akt (Protein Kinase B). This relieves the inhibitory phosphorylation of glycogen synthase by GSK-3, thereby promoting glycogen synthesis. This compound mimics the effect of insulin on GSK-3, leading to the activation of glycogen synthase.
Conclusion
This compound is a highly potent and selective ATP-competitive inhibitor of GSK-3α and GSK-3β. Its ability to modulate key signaling pathways, such as the Wnt/β-catenin and insulin signaling pathways, underscores its potential as a valuable research tool and a promising therapeutic agent for a range of diseases, including metabolic disorders and certain cancers. The detailed experimental protocols provided in this guide offer a foundation for the further investigation and characterization of this compound and other GSK-3 inhibitors.
References
The Role of CHIR-98023 in the Maintenance of Pluripotency: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The maintenance of pluripotency in stem cells is a cornerstone of regenerative medicine and developmental biology research. Small molecules that can modulate key signaling pathways have emerged as powerful tools for controlling cell fate. Among these, CHIR-98023, a potent and highly selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3), plays a pivotal role. By activating the canonical Wnt/β-catenin signaling pathway, this compound promotes the self-renewal of embryonic stem cells (ESCs) and is a key component in the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs). This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on pluripotency-associated gene expression, and detailed protocols for its application in stem cell culture.
Introduction: The Gatekeeper of Pluripotency - GSK-3 and the Wnt/β-catenin Pathway
Pluripotency, the ability of a cell to differentiate into all three primary germ layers, is orchestrated by a complex network of transcription factors and signaling pathways. The canonical Wnt/β-catenin signaling pathway is a critical regulator of this process. In the absence of a Wnt signal, GSK-3, a serine/threonine kinase, phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[1] This keeps the cytoplasmic levels of β-catenin low.
The binding of Wnt ligands to their receptors on the cell surface initiates a signaling cascade that leads to the inhibition of GSK-3. This inhibition prevents the phosphorylation of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus.[1] In the nucleus, β-catenin acts as a co-activator for the T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) family of transcription factors, driving the expression of genes that promote self-renewal and maintain the pluripotent state.[2]
This compound: A Potent Activator of Wnt/β-catenin Signaling
This compound is an aminopyrimidine derivative that functions as a highly selective and potent inhibitor of both GSK-3α and GSK-3β isoforms.[3] Its mechanism of action is direct inhibition of the kinase activity of GSK-3. This targeted inhibition mimics the effect of Wnt ligand binding, leading to the stabilization and nuclear accumulation of β-catenin, and subsequent activation of Wnt target genes.[4] This makes this compound a powerful tool for robustly and consistently activating the Wnt/β-catenin pathway in a controlled, dose-dependent manner, independent of upstream Wnt ligands.
Quantitative Effects of this compound on Pluripotency Marker Expression
The treatment of pluripotent stem cells with this compound leads to significant changes in the expression of core pluripotency-associated transcription factors. The following tables summarize the quantitative effects observed in various studies.
Table 1: Effect of this compound on Pluripotency Gene Expression in Mouse Embryonic Stem Cells (mESCs)
| Gene | Fold Change (mRNA) | Method | Cell Type | Reference |
| Nanog | ~1.5 - 2.0 | qPCR | J1 mESCs | [5] |
| Oct4 | ~1.2 - 1.5 | qPCR | J1 mESCs | [5] |
| Klf4 | ~1.5 - 2.0 | qPCR | J1 mESCs | [5] |
| Tfcp2l1 | ~2.0 - 2.5 | qPCR | J1 mESCs | [5] |
| Axin2 | ~3.0 - 4.0 | qPCR | J1 mESCs | [5] |
Table 2: Effect of CHIR-99021 (a closely related GSK-3 inhibitor) on iPSC Generation Efficiency
| Condition | Reprogramming Efficiency | Cell Type | Reference |
| Doxycycline alone | ~3% | Mouse Embryonic Fibroblasts (MEFs) | [6] |
| Doxycycline + CHIR-99021 | ~10% | Mouse Embryonic Fibroblasts (MEFs) | [6] |
| Doxycycline + Ascorbic Acid + CHIR-99021 (AGi) | ~56% | Mouse Embryonic Fibroblasts (MEFs) | [6] |
Signaling Pathways and Experimental Workflows
Wnt/β-catenin Signaling Pathway in Pluripotency Maintenance
The following diagram illustrates the central role of the Wnt/β-catenin signaling pathway in maintaining pluripotency and the mechanism of action of this compound.
Experimental Workflow: iPSC Generation Using Small Molecules
This diagram outlines a typical workflow for generating iPSCs from somatic cells, incorporating the use of small molecules like this compound to enhance efficiency.
Experimental Protocols
Maintenance of Mouse Embryonic Stem Cells (mESCs) in '2i' Medium
The '2i' medium, which includes a GSK-3 inhibitor (like this compound) and a MEK inhibitor, is widely used to maintain mESCs in a naive, ground state of pluripotency.
Materials:
-
N2B27 base medium
-
This compound (or CHIR-99021)
-
PD0325901 (MEK inhibitor)
-
LIF (Leukemia Inhibitory Factor)
-
Gelatin-coated tissue culture plates
-
Accutase or TrypLE for cell dissociation
Protocol:
-
Prepare '2i' Medium:
-
To N2B27 base medium, add this compound to a final concentration of 3 µM.
-
Add PD0325901 to a final concentration of 1 µM.
-
Supplement with LIF at 1000 U/mL.
-
-
Cell Culture:
-
Culture mESCs on gelatin-coated plates in '2i' medium.
-
Change the medium daily.
-
Passage cells every 2-3 days, or when they reach 70-80% confluency.
-
-
Passaging:
-
Aspirate the medium and wash the cells with PBS.
-
Add Accutase or TrypLE and incubate at 37°C until cells detach.
-
Neutralize the dissociation reagent with medium and centrifuge the cells.
-
Resuspend the cell pellet in fresh '2i' medium and plate onto new gelatin-coated plates at the desired density.
-
Maintenance of Human Induced Pluripotent Stem Cells (hiPSCs) with this compound
While a standardized '2i' protocol is less common for hiPSCs, this compound is often used to support their self-renewal and pluripotency.
Materials:
-
Essential 8™ (E8™) Medium or mTeSR™1 medium
-
This compound
-
Matrigel-coated tissue culture plates
-
Gentle cell dissociation reagent (e.g., Versene, ReLeSR™)
Protocol:
-
Prepare Maintenance Medium:
-
Supplement your preferred hiPSC maintenance medium (e.g., E8™) with this compound at a final concentration of 1-3 µM. The optimal concentration may need to be determined empirically for different cell lines.
-
-
Cell Culture:
-
Culture hiPSCs on Matrigel-coated plates in the this compound-supplemented medium.
-
Change the medium daily.
-
-
Passaging:
-
When colonies become large and start to merge, passage the cells.
-
Use a gentle dissociation method to detach the colonies as small clumps.
-
Plate the clumps onto new Matrigel-coated plates in fresh this compound-supplemented medium.
-
Conclusion
This compound has become an indispensable tool in stem cell biology. Its ability to potently and selectively inhibit GSK-3 provides a reliable method for activating the Wnt/β-catenin pathway, a cornerstone of pluripotency maintenance. The use of this compound in defined media formulations like '2i' has significantly advanced our ability to culture naive mESCs and improve the efficiency of iPSC reprogramming. As research in regenerative medicine and drug discovery continues to advance, the precise control over cellular signaling afforded by small molecules like this compound will undoubtedly play an increasingly crucial role.
References
- 1. resources.tocris.com [resources.tocris.com]
- 2. T-Cell Factor 3 Regulates Embryonic Stem Cell Pluripotency and Self-Renewal by the Transcriptional Control of Multiple Lineage Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. researchgate.net [researchgate.net]
- 5. Reconciling the different roles of Gsk3β in “naïve” and “primed” pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecules facilitate rapid and synchronous iPSC generation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: CHIR-98023 and its Impact on β-Catenin Stabilization
Audience: Researchers, scientists, and drug development professionals.
Introduction
CHIR-98023 is a potent and selective small molecule inhibitor of Glycogen Synthase Kinase 3 (GSK-3). It exhibits high selectivity for the two GSK-3 isoforms, GSK-3α and GSK-3β. The central role of GSK-3 in the Wnt/β-catenin signaling pathway makes this compound a critical tool for studying cellular processes such as embryonic development, tissue homeostasis, and tumorigenesis. This document provides a comprehensive technical overview of the mechanism by which this compound stabilizes β-catenin, quantitative data on its activity, and detailed protocols for key experimental assays.
Mechanism of Action: β-Catenin Stabilization
The cytoplasmic concentration of β-catenin is tightly regulated by a multi-protein "destruction complex." This complex, composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1α (CK1α), and GSK-3β, facilitates the sequential phosphorylation of β-catenin. This phosphorylation event marks β-catenin for ubiquitination and subsequent degradation by the proteasome.
The Wnt signaling pathway, when activated, inhibits the destruction complex, leading to the accumulation of β-catenin. This compound mimics the effect of Wnt signaling by directly inhibiting the kinase activity of GSK-3. By preventing the GSK-3-mediated phosphorylation of β-catenin, this compound effectively blocks its degradation.
The stabilized β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator. In the nucleus, β-catenin binds to the T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) family of transcription factors, driving the expression of Wnt target genes, many of which are involved in cell proliferation and differentiation.
Signaling Pathway Diagram
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: Wnt/β-catenin pathway and this compound mechanism.
Quantitative Data Presentation
The potency of this compound has been characterized in various assays. The following table summarizes key quantitative data for its inhibitory activity against GSK-3 and its effect on β-catenin signaling.
| Parameter | Value | Assay Type | Reference |
| IC50 (GSK-3α) | 10 nM | In vitro kinase assay | |
| IC50 (GSK-3β) | 6.7 nM | In vitro kinase assay |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of this compound on β-catenin stabilization and downstream signaling.
Western Blotting for β-Catenin Levels
This protocol is for determining the total and phosphorylated levels of β-catenin in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-β-catenin, anti-phospho-β-catenin, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Treat cells with this compound at desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply chemiluminescent substrate and visualize the protein bands using an imaging system.
-
TCF/LEF Reporter Assay
This assay measures the transcriptional activity of β-catenin by using a luciferase reporter construct containing TCF/LEF binding sites.
Materials:
-
Cells (e.g., HEK293T)
-
TCF/LEF luciferase reporter vector and a control vector (e.g., Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine)
-
Dual-luciferase assay system
-
Luminometer
Procedure:
-
Transfection:
-
Seed cells in a 96-well plate.
-
Co-transfect cells with the TCF/LEF reporter vector and the control vector.
-
-
Treatment:
-
After 24 hours, treat the cells with this compound at various concentrations.
-
-
Luciferase Assay:
-
After the desired treatment duration (e.g., 24-48 hours), lyse the cells.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.
-
Immunofluorescence for β-Catenin Localization
This protocol is for visualizing the subcellular localization of β-catenin.
Materials:
-
Cells cultured on glass coverslips
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 10% normal goat serum)
-
Primary antibody (anti-β-catenin)
-
Fluorescently-labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips and treat with this compound.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 20 minutes.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
-
Immunostaining:
-
Block with blocking solution for 1 hour.
-
Incubate with primary anti-β-catenin antibody.
-
Wash with PBS.
-
Incubate with a fluorescently-labeled secondary antibody and DAPI.
-
-
Imaging:
-
Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow to investigate the effects of this compound on a cell line.
Caption: Typical workflow for studying this compound effects.
Understanding the Selectivity of CHIR-98023 for GSK-3α vs. GSK-3β: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of CHIR-98023, a potent inhibitor of Glycogen Synthase Kinase-3 (GSK-3). We will explore the quantitative differences in its activity against the two main GSK-3 isoforms, GSK-3α and GSK-3β, detail the common experimental methodologies used to determine this selectivity, and visualize the key signaling pathways regulated by GSK-3.
Introduction to Glycogen Synthase Kinase-3 (GSK-3)
Glycogen Synthase Kinase-3 (GSK-3) is a highly conserved serine/threonine protein kinase that plays a critical role in a multitude of cellular processes.[1] Unlike most kinases, GSK-3 is constitutively active in resting cells and is primarily regulated through inhibition in response to various signaling pathways.[2] In mammals, GSK-3 exists as two isoforms, GSK-3α (51 kDa) and GSK-3β (47 kDa), encoded by separate genes.[1] These isoforms share a very high degree of homology (98%) within their catalytic domains, which can make developing isoform-selective inhibitors challenging.[1]
GSK-3 is a key regulator in diverse signaling cascades, including the Wnt/β-catenin pathway, insulin signaling, and neurotrophic factor signaling.[3] Its dysregulation has been implicated in a wide range of pathologies, such as type 2 diabetes, Alzheimer's disease, bipolar disorder, and various cancers, making it a significant therapeutic target.[2][4]
This compound: A Potent GSK-3 Inhibitor
This compound is a potent, reversible, and highly selective small-molecule inhibitor of GSK-3.[5] It belongs to a class of aminopyrimidine derivatives and is often used in preclinical research to probe the function of GSK-3 and its therapeutic potential, particularly in the context of improving insulin action and glucose metabolism.[5][6] Its high selectivity for GSK-3 over other kinases has been confirmed in broad kinase profiling studies.[2]
Quantitative Selectivity of this compound
The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%. This compound exhibits nanomolar potency against both GSK-3 isoforms, with a slight preference for GSK-3β.
| Inhibitor | Target Isoform | IC50 (nM) | Selectivity (α/β) |
| This compound | GSK-3α | 10 | 1.49-fold for GSK-3β |
| This compound | GSK-3β | 6.7 | |
| Data sourced from MedchemExpress.[5] |
This data indicates that this compound is approximately 1.5 times more potent against GSK-3β than GSK-3α. While this represents a modest level of selectivity, it is a significant feature for a compound targeting a kinase family with such high catalytic domain homology.
Experimental Protocols for Determining Kinase Inhibition
The IC50 values for kinase inhibitors like this compound are determined through biochemical assays that measure the enzymatic activity of the kinase in the presence of varying inhibitor concentrations. Below is a detailed, representative methodology based on common industry practices.
General Principle
The core of the assay is to measure the transfer of a phosphate group from adenosine triphosphate (ATP) to a specific substrate by the GSK-3 enzyme. The inhibitor's potency is determined by its ability to block this phosphotransferase activity.
Key Reagents and Components
-
GSK-3 Enzyme: Recombinant human GSK-3α or GSK-3β, purified.
-
Substrate: A peptide or protein that is a known substrate for GSK-3. Often, a "primed" substrate (pre-phosphorylated by another kinase) is used, as GSK-3 frequently requires this for optimal activity.[2] A common example is a peptide derived from glycogen synthase.
-
ATP: The phosphate donor. Often used at a concentration near its Michaelis-Menten constant (Km) for the specific kinase.
-
Inhibitor: this compound, serially diluted to create a dose-response curve.
-
Assay Buffer: A buffer solution containing components like HEPES, MgCl₂, Brij-35, and DTT to maintain optimal pH, provide necessary cofactors, and ensure enzyme stability.
-
Detection System: Reagents to quantify the phosphorylation event.
Representative Assay Protocol (TR-FRET Method)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common, robust, and non-radioactive method for kinase assays.
-
Preparation: All reagents are prepared in the assay buffer. A serial dilution of this compound is prepared in a 384-well microplate.
-
Kinase Reaction:
-
The GSK-3α or GSK-3β enzyme is added to the wells containing the inhibitor dilutions and incubated for a short period (e.g., 10-15 minutes) at room temperature.
-
The reaction is initiated by adding a mixture of the peptide substrate and ATP.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
-
Detection:
-
The reaction is stopped by adding a solution containing EDTA (to chelate Mg²⁺ and stop enzymatic activity) and the TR-FRET detection reagents.
-
The detection reagents typically include a Europium-labeled antibody that specifically recognizes the phosphorylated substrate and a fluorescently-tagged acceptor molecule (e.g., ULight™-streptavidin) that binds to the biotinylated peptide substrate.
-
When the substrate is phosphorylated, the antibody binds, bringing the Europium donor and the ULight acceptor into close proximity, allowing FRET to occur.
-
-
Data Acquisition and Analysis:
-
The plate is read on a TR-FRET compatible plate reader, which excites the Europium donor and measures the emission from both the donor and the acceptor.
-
The ratio of the acceptor to donor signals is calculated. This ratio is proportional to the amount of phosphorylated substrate.
-
The data (signal ratio vs. inhibitor concentration) is plotted, and a sigmoidal dose-response curve is fitted using non-linear regression to determine the IC50 value.
-
Visualizing GSK-3 Signaling and Experimental Logic
Diagrams created using the Graphviz DOT language help to clarify the complex relationships in signaling pathways and experimental procedures.
Wnt/β-Catenin Signaling Pathway
Caption: Wnt signaling pathway with and without ligand, showing GSK-3's role and inhibition by this compound.
Insulin/Akt Signaling Pathway
Caption: Insulin signaling pathway leading to the inhibitory phosphorylation of GSK-3 and glycogen synthesis.
General Kinase Assay Workflow
Caption: A generalized workflow for determining the IC50 of a kinase inhibitor like this compound.
Conclusion
This compound is a highly potent, nanomolar inhibitor of both GSK-3α and GSK-3β, demonstrating a slight but measurable selectivity for the GSK-3β isoform. This selectivity is determined through rigorous biochemical kinase assays that quantify the inhibition of phosphotransferase activity. The ability of this compound to potently inhibit GSK-3 makes it an invaluable tool for studying the diverse signaling pathways regulated by this kinase and for exploring its potential as a therapeutic target in a variety of disease models. Understanding its specific activity against each isoform is crucial for interpreting experimental results and advancing drug development efforts.
References
- 1. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Identifying promising GSK3β inhibitors for cancer management: a computational pipeline combining virtual screening and molecular dynamics simulations [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Unlocking Neurogenesis: A Technical Guide to the Role and Application of CHIR-98023
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurogenesis, the generation of new neurons, holds immense promise for treating neurodegenerative diseases and central nervous system injuries. A key signaling pathway governing this process is the Wnt/β-catenin pathway, which is negatively regulated by Glycogen Synthase Kinase 3 (GSK-3). CHIR-98023 has emerged as a potent and selective inhibitor of GSK-3, making it a valuable tool for researchers and a potential therapeutic agent. This technical guide provides an in-depth exploration of the role of this compound in neurogenesis, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its use in directing neuronal differentiation, and its application in disease models.
Introduction: The Promise of Modulating Neurogenesis
The adult brain retains a remarkable, albeit limited, capacity to generate new neurons in specific regions, primarily the subventricular zone and the subgranular zone of the hippocampus. This process of adult neurogenesis is crucial for learning, memory, and mood regulation. However, in the face of neurodegenerative diseases such as Alzheimer's and Parkinson's, or following traumatic injuries to the spinal cord, this endogenous repair mechanism is often insufficient.
Pharmacological manipulation of key signaling pathways to enhance neurogenesis presents a promising therapeutic strategy. One of the most pivotal pathways in this context is the canonical Wnt/β-catenin signaling pathway. Activation of this pathway is known to promote the proliferation of neural stem cells (NSCs) and their differentiation into mature neurons.
This compound: A Potent Modulator of the Wnt/β-catenin Pathway
This compound is a small molecule that acts as a highly selective and potent inhibitor of both GSK-3α and GSK-3β isoforms. GSK-3 is a serine/threonine kinase that plays a central role in a multitude of cellular processes, including the negative regulation of the Wnt/β-catenin pathway.
Mechanism of Action
In the absence of a Wnt signal, GSK-3 is a key component of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. By inhibiting GSK-3, this compound prevents the phosphorylation of β-catenin. This leads to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. In the nucleus, β-catenin acts as a transcriptional co-activator, binding to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to initiate the expression of Wnt target genes. Many of these target genes are critically involved in promoting cell proliferation and differentiation, including those that drive neurogenesis.
Quantitative Data on this compound in Neurogenesis
The potency of this compound as a GSK-3 inhibitor is well-documented, with specific half-maximal inhibitory concentrations (IC50) in the low nanomolar range. While direct dose-response curves for this compound in neurogenesis assays are not extensively published, data from the closely related and widely used GSK-3 inhibitor, CHIR-99021, provides valuable insights into the expected dose-dependent effects.
| Parameter | Value | Reference |
| This compound IC50 (GSK-3α) | 10 nM | [1] |
| This compound IC50 (GSK-3β) | 6.7 nM | [1] |
Studies on CHIR-99021 have demonstrated that lower concentrations (in the low micromolar range) tend to promote the proliferation of neural stem cells, while higher concentrations can lead to cell cycle arrest and promote neuronal differentiation. It is anticipated that this compound will exhibit a similar dose-dependent effect on neural stem cell fate.
Experimental Protocols for Inducing Neurogenesis with this compound
The following protocols provide a framework for utilizing this compound to induce neuronal differentiation from pluripotent stem cells (PSCs) and neural progenitor cells (NPCs).
Directed Differentiation of Human Pluripotent Stem Cells (hPSCs) to Cortical Neurons
This protocol is adapted from established methods for generating cortical neurons and incorporates this compound to enhance neuronal differentiation.
Materials:
-
hPSCs (e.g., H9 or patient-derived iPSCs)
-
Neural induction medium
-
Neuronal differentiation medium
-
This compound (stock solution in DMSO)
-
Culture plates coated with an appropriate extracellular matrix (e.g., Matrigel or Geltrex)
Protocol:
-
Neural Induction (Days 0-10): Culture hPSCs in neural induction medium to generate neural progenitor cells (NPCs). This is typically achieved through dual SMAD inhibition.
-
NPC Expansion (Days 11-20): Passage the NPCs and expand them in a suitable medium.
-
Neuronal Differentiation (Day 21 onwards):
-
Plate NPCs at a desired density on coated plates in neuronal differentiation medium.
-
From Day 21 to Day 35, supplement the neuronal differentiation medium with this compound. A starting concentration range of 0.5 µM to 5 µM is recommended for optimization.
-
Perform a half-medium change every 2-3 days with fresh medium containing this compound.
-
After Day 35, continue to culture the cells in the neuronal differentiation medium without this compound to allow for neuronal maturation.
-
Quantification of Neuronal Differentiation
The efficiency of neuronal differentiation can be assessed by quantifying the expression of key neuronal markers.
Methods:
-
Immunocytochemistry (ICC): At various time points during differentiation, fix the cells and stain for early neuronal markers such as β-III tubulin (Tuj1) and mature neuronal markers like Microtubule-Associated Protein 2 (MAP2). The percentage of positive cells can be quantified using fluorescence microscopy and image analysis software.
-
Quantitative Real-Time PCR (qRT-PCR): Extract RNA from differentiating cultures and perform qRT-PCR to measure the expression levels of neuronal-specific genes (e.g., TUBB3, MAP2, NEUN).
TCF/LEF Reporter Assay for Wnt Pathway Activation
To confirm that this compound is activating the Wnt/β-catenin pathway in your neural stem or progenitor cells, a TCF/LEF reporter assay can be performed.
Protocol:
-
Co-transfect your target cells with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid.
-
Treat the transfected cells with a range of this compound concentrations for 24-48 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency. An increase in the normalized luciferase activity indicates activation of the Wnt/β-catenin pathway.
Applications in Disease Models
The ability of this compound to promote neurogenesis makes it a valuable tool for studying and potentially treating various neurological disorders.
Spinal Cord Injury (SCI)
In animal models of SCI, the administration of GSK-3 inhibitors has been shown to promote axonal regeneration and functional recovery.[1][2][3] this compound can be investigated in SCI models to assess its potential to stimulate endogenous neurogenesis from spinal cord-resident neural stem/progenitor cells and to create a more permissive environment for axonal regrowth.
Alzheimer's Disease (AD)
Impaired neurogenesis is a feature of Alzheimer's disease. GSK-3β is hyperactive in the brains of AD patients and is implicated in the hyperphosphorylation of tau protein, a hallmark of the disease. By inhibiting GSK-3, this compound has the dual potential to not only promote neurogenesis but also to reduce tau pathology. Studies in AD animal models can elucidate the therapeutic efficacy of this compound in restoring cognitive function.[4][5]
Parkinson's Disease (PD)
The loss of dopaminergic neurons in the substantia nigra is the primary cause of motor symptoms in Parkinson's disease. While the adult brain has a very limited capacity to replace these neurons, strategies to enhance the differentiation of neural stem cells into dopaminergic neurons are of great interest. GSK-3 inhibition has been shown to promote the differentiation of stem cells into dopaminergic neurons. This compound can be used in cellular and animal models of PD to investigate its potential to replenish the dopaminergic neuron population.[6]
Conclusion
This compound is a powerful research tool for dissecting the role of the Wnt/β-catenin pathway in neurogenesis. Its high potency and selectivity for GSK-3 make it an ideal candidate for in vitro and in vivo studies aimed at enhancing neuronal regeneration. The protocols and data presented in this guide provide a solid foundation for researchers to incorporate this compound into their experimental workflows and to explore its therapeutic potential for a range of debilitating neurological conditions. Further research to establish optimal dosing and delivery strategies will be crucial for translating the promise of this compound into clinical applications.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Directed differentiation of human pluripotent stem cells to cerebral cortex neurons and neural networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Directed differentiation of human pluripotent stem cells to cerebral cortex neurons and neural networks | Springer Nature Experiments [experiments.springernature.com]
- 4. repub.eur.nl [repub.eur.nl]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Directed Differentiation of iPSCs using CHIR-98023
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHIR-98023 is a potent and highly selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3), with IC50 values of 10 nM and 6.7 nM for GSK3α and GSK3β, respectively[1][2]. By inhibiting GSK-3, this compound mimics the activation of the canonical Wnt/β-catenin signaling pathway. This pathway is fundamental in embryonic development, governing cell fate decisions, proliferation, and differentiation. In the context of induced pluripotent stem cells (iPSCs), temporal modulation of the Wnt/β-catenin pathway with this compound is a cornerstone of many directed differentiation protocols, enabling the efficient generation of various cell types from all three germ layers: endoderm, mesoderm, and ectoderm. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in the directed differentiation of iPSCs.
Mechanism of Action: Wnt/β-catenin Pathway Activation
This compound functions as a chemical inducer of the Wnt/β-catenin signaling pathway. In the absence of a Wnt ligand, GSK-3 is active within a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. The inhibition of GSK-3 by this compound prevents this phosphorylation, leading to the stabilization and accumulation of β-catenin in the cytoplasm. This accumulated β-catenin then translocates to the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of Wnt target genes, driving lineage-specific differentiation.
Quantitative Data Summary
The following tables summarize typical concentration ranges and treatment durations for this compound (or the closely related and more frequently documented CHIR-99021) in directed differentiation protocols for various lineages. Optimization is often required depending on the specific iPSC line and desired cell type.
Table 1: CHIR Concentration and Duration for Mesoderm Differentiation
| Target Lineage | CHIR Concentration (µM) | Treatment Duration (hours) | Subsequent Steps | Reference(s) |
| Cardiac Mesoderm | 4 - 12 | 24 - 48 | Wnt inhibition (e.g., with IWP2) | [3][4][5] |
| General Mesoderm | 3 - 11 | 24 - 72 | Varies based on desired subtype | [6][7] |
Table 2: CHIR Concentration and Duration for Endoderm Differentiation
| Target Lineage | CHIR Concentration (µM) | Treatment Duration (hours) | Co-treatment Factors | Reference(s) |
| Definitive Endoderm | 1 - 3 | 24 | Activin A | [8][9][10] |
| Posterior Foregut | Varies | 24 - 48 | BMP, FGF | [8] |
Table 3: CHIR Concentration and Duration for Ectoderm Differentiation
| Target Lineage | CHIR Concentration (µM) | Treatment Duration (hours) | Notes | Reference(s) |
| Neural Crest | 3 | 48 - 72 | Often used in combination with BMP signaling | [6] |
| Early Ectoderm | Not typically used for induction, but for patterning | Varies | Wnt signaling is often inhibited for neural induction | [11] |
Experimental Protocols
General Workflow for Directed Differentiation
The general workflow for iPSC differentiation using this compound involves transitioning from pluripotency maintenance to a lineage-specific induction medium containing this compound for a defined period, followed by maturation in subsequent media.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound 252916-76-0 | MCE [medchemexpress.cn]
- 3. Directed cardiomyocyte differentiation from human pluripotent stem cells by modulating Wnt/β-catenin signaling under fully defined conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Comparative analysis of the cardiomyocyte differentiation potential of induced pluripotent stem cells reprogrammed from human atrial or ventricular fibroblasts [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Efficient endoderm induction from human pluripotent stem cells by logically directing signals controlling lineage bifurcations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. qkine.com [qkine.com]
- 10. researchgate.net [researchgate.net]
- 11. Accelerated differentiation of human pluripotent stem cells into neural lineages via an early intermediate ectoderm population - PMC [pmc.ncbi.nlm.nih.gov]
Application of CHIR-98023 in the Generation of Kidney Organoids: A Detailed Guide for Researchers
Introduction
The generation of kidney organoids from human pluripotent stem cells (hPSCs) has emerged as a powerful in vitro model system for studying kidney development, modeling diseases, and for drug screening and discovery. A critical step in the directed differentiation of hPSCs towards a renal lineage is the precise activation of the Wnt signaling pathway to induce mesoderm formation and subsequent specification of nephron progenitor cells. CHIR-98023, a potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3), serves as a key small molecule in this process. By inhibiting GSK-3, this compound mimics Wnt signaling, leading to the stabilization and nuclear translocation of β-catenin, which in turn activates target genes essential for kidney development. This document provides detailed application notes and protocols for the use of this compound in generating kidney organoids.
Mechanism of Action: this compound in Wnt Pathway Activation
This compound is a potent inhibitor of both GSK-3α and GSK-3β isoforms. In the canonical Wnt signaling pathway, GSK-3 is a key component of the "destruction complex" which phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. In the absence of a Wnt ligand, this process keeps cytoplasmic β-catenin levels low. The binding of Wnt ligands to their receptors (Frizzled and LRP5/6) leads to the inactivation of the destruction complex.
This compound functionally replaces the need for an external Wnt ligand by directly inhibiting GSK-3. This inhibition prevents the phosphorylation of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin partners with TCF/LEF transcription factors to activate the expression of Wnt target genes, which are crucial for the differentiation of hPSCs into mesoderm and subsequently into nephron progenitor cells.[1][2][3][4] The precise timing and concentration of this compound are critical for efficiently guiding the cells towards the desired renal fate.[5]
Application Notes
The successful generation of kidney organoids is highly dependent on the precise application of this compound. It is important to note that many published protocols use CHIR99021, a close analog of this compound. The concentrations and timings provided in these protocols are generally transferable to this compound, though minor optimization for specific hPSC lines may be necessary.
-
hPSC Quality: The starting population of hPSCs should be of high quality, exhibiting undifferentiated morphology and a normal karyotype. Differentiation efficiency can be significantly impacted by the quality of the initial cell culture.
-
Concentration Optimization: The optimal concentration of this compound for inducing mesoderm can vary between different hPSC lines.[6][7] It is recommended to perform a dose-response curve for each new cell line to determine the concentration that yields the highest efficiency of differentiation while minimizing cytotoxicity. High concentrations of CHIR can induce apoptosis in iPSCs.[8]
-
Timing of Treatment: The duration of this compound treatment is a critical parameter. A transient "pulse" of high Wnt activation is typically used to initiate differentiation, followed by its withdrawal or reduction to allow for further patterning and specification of the induced mesoderm.[9][10]
-
Culture Format: this compound can be used in both 2D (adherent) and 3D (suspension) culture systems for kidney organoid generation. The choice of format may depend on the specific protocol and the desired scale of organoid production.[6][11]
Experimental Protocols
Below are two representative protocols for the generation of kidney organoids utilizing this compound (or its analog CHIR99021).
Protocol 1: Directed Differentiation of hPSCs to Nephron Progenitor Cells and Kidney Organoids (2D/3D)
This protocol, adapted from Morizane et al., describes a highly efficient method for generating nephron progenitor cells (NPCs) which can then be differentiated into kidney organoids.[6]
Materials:
-
Human pluripotent stem cells (hPSCs)
-
hPSC maintenance medium (e.g., mTeSR1)
-
Geltrex or Matrigel
-
DMEM/F12
-
B27 supplement
-
This compound (or CHIR99021)
-
FGF9
-
ROCK inhibitor (Y-27632)
-
PBS
-
Gentle cell dissociation reagent (e.g., Accutase)
Experimental Workflow:
Procedure:
-
hPSC Culture (Day -2 to 0):
-
Culture hPSCs on Geltrex-coated plates in hPSC maintenance medium.[6]
-
When cells reach 70-80% confluency, dissociate using a gentle cell dissociation reagent and seed onto new Geltrex-coated plates at an optimized density. Add ROCK inhibitor to the medium for the first 24 hours to improve cell survival.
-
-
Mesoderm Induction (Day 0-1):
-
On Day 0, when cells are at the appropriate confluency, replace the maintenance medium with differentiation medium (DMEM/F12 with B27 supplement) containing this compound. The optimal concentration should be determined for each cell line, typically in the range of 7-12 µM.[7]
-
-
Nephron Progenitor Cell (NPC) Specification (Day 1-9):
-
On Day 1, replace the medium with fresh differentiation medium without this compound.
-
Continue to culture the cells, changing the medium every other day. By Day 9, the cells should have differentiated into a population that is highly enriched for NPCs (expressing markers such as SIX2, SALL1, and WT1).[6]
-
-
Kidney Organoid Formation (Day 9 onwards):
-
On Day 9, harvest the NPCs using a gentle cell dissociation reagent.
-
For 3D culture, resuspend the cells in differentiation medium containing this compound (a lower concentration, e.g., 3 µM) and FGF9 (e.g., 10 ng/mL) and plate into ultra-low attachment 96-well plates to form aggregates.[6]
-
After 2 days, replace the medium with differentiation medium containing only FGF9.
-
After another 3 days, switch to a basal differentiation medium without any growth factors and culture for at least another 7 days to allow for self-organization and maturation of the kidney organoids.[6]
-
Protocol 2: Suspension Culture for Large-Scale Production of Kidney Organoids
This protocol, adapted from Przepiorski et al. (2018), is a simplified, two-step method suitable for generating a large number of kidney organoids in suspension culture.[11]
Materials:
-
Human pluripotent stem cells (hPSCs)
-
mTeSR1 medium
-
ROCK inhibitor (Y-27632)
-
Gentle cell dissociation reagent
-
Stage I Medium: mBPEL medium supplemented with this compound (or CHIR99021)
-
Stage II Medium: mBPEL medium supplemented with KnockOut Serum Replacement
Procedure:
-
Embryoid Body (EB) Formation and Mesoderm Induction (Day 0-3):
-
Culture hPSCs to confluency. Dissociate colonies into small clumps.
-
Transfer the cell aggregates to ultra-low attachment plates in Stage I medium containing this compound (e.g., 8 µM) and ROCK inhibitor.
-
Culture for 3 days on an orbital shaker to allow the formation of uniform embryoid bodies (EBs).
-
-
Organoid Differentiation (Day 3 onwards):
-
On Day 3, allow the EBs to settle and carefully aspirate the Stage I medium.
-
Resuspend the EBs in Stage II medium and continue to culture in suspension on an orbital shaker.
-
Change the medium every 2-3 days. Organoid differentiation is typically optimal between day 12 and day 20.[11]
-
Quantitative Data Presentation
The following tables summarize key quantitative parameters from various protocols for generating kidney organoids using CHIR compounds.
Table 1: this compound/-99021 Concentration and Treatment Duration in Kidney Organoid Protocols
| Protocol Reference | Cell Type | CHIR Compound | Concentration (µM) | Duration of Treatment | Culture Stage |
| Morizane et al.[6] | hPSCs | CHIR99021 | 3 - 10 | 24 hours | Mesoderm Induction |
| Morizane et al.[6] | NPCs | CHIR99021 | 3 | 2 days | Organoid Formation |
| Takasato et al.[12] | hPSCs | CHIR99021 | Not specified | Day 0 to Day 2-5 | Intermediate Mesoderm Induction |
| Przepiorski et al.[11] | hPSCs | CHIR99021 | 8 | 3 days | Mesoderm Induction in EBs |
| Freedman et al. (as cited in[13]) | hPSCs | CHIR99021 | 3 | 2 days | Posterior Intermediate Mesoderm |
| Taguchi et al. (as cited in[13]) | iPSCs | CHIR99021 | 1 | 3 days | Metanephric Mesenchyme Formation |
Table 2: Efficiency of Nephron Progenitor Cell (NPC) Generation
| Protocol Reference | Key Reagents | Differentiation Time | NPC Marker Expression | Reported Efficiency |
| Morizane et al.[6] | CHIR99021, FGF9 | 9 days | SIX2+, SALL1+, WT1+ | 80-90% |
| Taguchi et al. (as cited in[13]) | CHIR99021, FGF2, Activin A, BMP4, Retinoic acid | ~12 days | Wt1+, Pax2+, Sall1+, Six2+ | 20-70% |
This compound is an indispensable tool for the generation of kidney organoids from hPSCs. Its role as a potent GSK-3 inhibitor allows for the robust and controlled activation of the Wnt signaling pathway, a fundamental requirement for inducing the renal lineage. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their kidney organoid differentiation experiments. Careful optimization of concentration and timing for specific hPSC lines will ensure the reproducible generation of high-quality kidney organoids for a wide range of applications in research and drug development.
References
- 1. Wnt signaling in kidney development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Wnt Signaling in Kidney Development and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective In Vitro Propagation of Nephron Progenitors Derived from Embryos and Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generation of nephron progenitor cells and kidney organoids from human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Nephron progenitors rhythmically alternate between renewal and differentiation phases that synchronize with kidney branching morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Large-Scale Production of Kidney Organoids from Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.tocris.com [resources.tocris.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Mesoderm Induction from hPSCs using CHIR-98023
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the directed differentiation of human pluripotent stem cells (hPSCs), including both embryonic stem cells (hESCs) and induced pluripotent stem cells (hiPSCs), into the mesodermal lineage using the small molecule GSK-3β inhibitor, CHIR-98023. The protocols and data presented are synthesized from multiple peer-reviewed studies to ensure robustness and reproducibility.
Introduction
The induction of mesoderm from hPSCs is a critical first step for generating a wide array of clinically relevant cell types, including cardiomyocytes, hematopoietic progenitors, endothelial cells, chondrocytes, and osteoblasts. The Wnt/β-catenin signaling pathway is a master regulator of embryonic development and plays a pivotal role in primitive streak formation and subsequent mesoderm specification.[1][2][3] this compound is a potent and specific inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), a key negative regulator of the canonical Wnt pathway.[4][5][6][7] By inhibiting GSK-3β, this compound mimics Wnt signaling, leading to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of target genes essential for mesoderm induction.[6][7][8] This method provides a highly efficient and reproducible approach for generating mesodermal precursors from hPSCs in a chemically defined manner.
Signaling Pathway
The canonical Wnt signaling pathway is central to the process of mesoderm induction from hPSCs. In the absence of a Wnt ligand, a destruction complex composed of Axin, APC, CK1α, and GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. The small molecule this compound acts as a potent inhibitor of GSK-3β.[5][6] This inhibition prevents the phosphorylation of β-catenin, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus.[6] Nuclear β-catenin then associates with TCF/LEF transcription factors to activate the expression of downstream target genes, such as Brachyury (T), a key marker of the primitive streak and nascent mesoderm.[1][2]
Figure 1. this compound activates the Wnt/β-catenin pathway by inhibiting GSK-3β.
Quantitative Data Summary
The optimal concentration and duration of this compound treatment can vary depending on the specific hPSC line and the desired mesodermal subtype. The following table summarizes effective concentrations from various studies for inducing different mesodermal fates. It is recommended to optimize the concentration for each new cell line.
| Target Mesoderm | hPSC Line | This compound/99021 Concentration | Duration of Treatment | Additional Factors | Outcome | Reference |
| Mesendoderm | hESCs, hiPSCs | 5 µM | 24 hours | - | ~98.7% BRACHYURY+ cells | [9] |
| Intermediate Mesoderm | hESCs, hiPSCs | 5 µM | 24-36 hours | FGF2 + Retinoic Acid | 70-80% PAX2+/LHX1+ cells | [9] |
| Cardiac Mesoderm | hPSCs | 5-15 µM | 24 hours | - | Efficient cardiomyogenesis | [10] |
| Paraxial Mesoderm | hPSCs | 6-10 µM | 24 hours | - | PSM derivatives | [10] |
| Lateral Plate Mesoderm | hPSCs | Not specified | 24-48 hours | - | ~40% FOXF1+ cells | [9] |
| General Mesoderm | hiPSCs | 2-6 µM | 48 hours | - | Significant increase in TBXT and MIXL1 expression | [2] |
| Definitive Endoderm vs. Mesoderm | hESCs | 7.5 µM (low volume) vs 15 µM (high volume) | 24 hours | Cell density dependent | Shift between endoderm and mesoderm fates | [11] |
Note: CHIR-99021 is a closely related and more frequently cited analog of this compound, and the concentrations are generally interchangeable.
Experimental Protocols
Materials and Reagents
-
Human pluripotent stem cells (hPSCs)
-
Matrigel® hESC-qualified Matrix (or other suitable extracellular matrix)
-
mTeSR™1 or other appropriate hPSC maintenance medium
-
DMEM/F-12
-
RPMI 1640 medium
-
B-27™ Supplement, minus insulin
-
This compound (or CHIR-99021)
-
DPBS (without Ca2+/Mg2+)
-
Accutase® or other gentle cell dissociation reagent
-
ROCK inhibitor (e.g., Y-27632)
-
Antibodies for immunofluorescence or flow cytometry (e.g., anti-Brachyury (T), anti-PAX2, anti-LHX1)
Protocol for General Mesoderm Induction
This protocol is a general guideline for inducing a mixed mesodermal population from hPSCs grown in monolayer culture. Optimization may be required.
Day -2 to 0: Seeding hPSCs for Differentiation
-
Coat tissue culture plates with Matrigel® according to the manufacturer's instructions.
-
Culture hPSCs in mTeSR™1 medium until they reach 70-80% confluency.
-
Aspirate the medium and wash the cells once with DPBS.
-
Treat the cells with Accutase® to generate a single-cell suspension.
-
Resuspend the cells in mTeSR™1 medium supplemented with ROCK inhibitor (e.g., 10 µM Y-27632) to enhance cell survival.
-
Seed the cells onto the Matrigel®-coated plates at a high density (e.g., 1-2 x 10^5 cells/cm²).
-
Culture overnight. The following day (Day -1), replace the medium with fresh mTeSR™1 without ROCK inhibitor.
-
On Day 0, the cells should be at or near 100% confluency.
Day 0: Initiation of Differentiation
-
Prepare the differentiation medium: RPMI 1640 supplemented with B-27™ minus insulin.
-
Add this compound to the differentiation medium to a final concentration of 3-8 µM. A good starting point is 5 µM.[9]
-
Aspirate the mTeSR™1 medium from the hPSC culture and replace it with the CHIR-containing differentiation medium.
Day 1: Continued Differentiation
-
After 24 hours of CHIR treatment, the protocol can be varied depending on the desired mesodermal subtype. For a general mesoderm population, the CHIR treatment can be extended for another 24 hours or replaced with a CHIR-free medium. For specific lineages, other factors may be introduced. For this general protocol, replace the medium with fresh CHIR-containing differentiation medium.
Day 2: Characterization of Mesoderm Progenitors
-
After a total of 48 hours of CHIR treatment, the cells are considered to be at the mesoderm progenitor stage.
-
The cells can be harvested for analysis or directed towards more specific mesodermal fates by changing the medium to one containing appropriate growth factors.
-
Analysis:
-
Immunofluorescence: Fix the cells and stain for the primitive streak and mesoderm marker Brachyury (T).
-
Flow Cytometry: Harvest the cells and stain for surface markers associated with early mesoderm (e.g., KDR/VEGFR2) and intracellularly for Brachyury (T).
-
RT-qPCR: Extract RNA and analyze the expression of mesodermal genes such as T (Brachyury), MIXL1, and EOMES.
-
Figure 2. Experimental workflow for the induction of mesoderm from hPSCs.
Troubleshooting and Considerations
-
Low Differentiation Efficiency:
-
Cell Density: Ensure that the hPSCs are at a high confluency at the start of differentiation. Cell density can significantly impact differentiation outcomes.[10]
-
CHIR Concentration: The optimal CHIR concentration is cell line-dependent. Perform a dose-response curve (e.g., 1 µM to 10 µM) to determine the ideal concentration for your specific hPSC line.
-
Reagent Quality: Ensure the activity of the this compound stock solution.
-
-
High Cell Death:
-
ROCK Inhibitor: Always include a ROCK inhibitor during the single-cell seeding step to improve survival.
-
Gentle Handling: Handle the cells gently during dissociation and seeding.
-
-
Heterogeneity in the Differentiated Population:
Conclusion
The use of this compound provides a simple, robust, and efficient method for inducing mesoderm from human pluripotent stem cells. By precisely activating the canonical Wnt signaling pathway, researchers can generate a population of mesodermal progenitors that serve as a valuable starting point for the directed differentiation into a multitude of mature cell types for applications in developmental biology research, disease modeling, and regenerative medicine.
References
- 1. Initial WNT/β-Catenin Activation Enhanced Mesoderm Commitment, Extracellular Matrix Expression, Cell Aggregation and Cartilage Tissue Yield From Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Optimizing Nodal, Wnt and BMP signaling pathways for robust and efficient differentiation of human induced pluripotent stem cells to intermediate mesoderm cells [frontiersin.org]
- 3. Mesoderm induction and patterning: insights from neuromesodermal progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unlocking hope: GSK-3 inhibitors and Wnt pathway activation in Alzheimer's therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Premise and peril of Wnt signaling activation through GSK-3β inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Glycogen synthase kinase 3 inhibitors induce the canonical WNT/β-catenin pathway to suppress growth and self-renewal in embryonal rhabdomyosarcoma | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Rapid and Efficient Differentiation of Human Pluripotent Stem Cells into Intermediate Mesoderm That Forms Tubules Expressing Kidney Proximal Tubular Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bulk cell density and Wnt/TGFbeta signalling regulate mesendodermal patterning of human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Efficient endoderm induction from human pluripotent stem cells by logically directing signals controlling lineage bifurcations - PMC [pmc.ncbi.nlm.nih.gov]
CHIR-98023: Application Notes and Protocols for In Vitro Modeling of Developmental Processes
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHIR-98023 is a potent and highly selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3), a key regulatory enzyme in a multitude of cellular processes. By inhibiting both GSK-3α and GSK-3β isoforms, this compound acts as a robust activator of the canonical Wnt/β-catenin signaling pathway. This pathway is fundamental to embryonic development, governing cell fate decisions, proliferation, and differentiation. Consequently, this compound has emerged as an invaluable small molecule tool for in vitro modeling of developmental processes, including the directed differentiation of pluripotent stem cells (PSCs) and the formation of complex organoid structures.
These application notes provide a comprehensive overview of the use of this compound in developmental biology research, complete with detailed protocols and quantitative data to guide experimental design.
Mechanism of Action: Wnt/β-catenin Pathway Activation
This compound functions by inhibiting GSK-3, a serine/threonine kinase that plays a central role in the "destruction complex" of the Wnt/β-catenin pathway. In the absence of a Wnt ligand, this complex phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Inhibition of GSK-3 by this compound prevents this phosphorylation, leading to the stabilization and accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of Wnt target genes, thereby driving developmental processes.[1][2][3]
Applications in Directed Differentiation of Pluripotent Stem Cells
This compound is a cornerstone reagent for directing the differentiation of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs) into various lineages by mimicking the effects of Wnt signaling.
Mesoderm and Cardiomyocyte Differentiation
Activation of the Wnt pathway is a critical first step in specifying mesoderm, the germ layer that gives rise to cardiac tissues. This compound is widely used to efficiently induce a mesodermal fate, which can then be further directed towards cardiomyocytes.
Quantitative Data on Cardiomyocyte Differentiation Efficiency:
| Cell Line | CHIR-99021 Concentration (µM) | Treatment Duration | Differentiation Efficiency (% cTnT+ cells) | Reference |
| LiPSC 18R | 4 | Not Specified | Higher number and larger beating areas | [4] |
| hPSC | 12 | 24 hours | ~80% | [5] |
| hPSC | 6 | 48 hours | ~75% | [5] |
| H7, ESI-017, iPSC lines | 12 | Day 0-2 | 94 ± 5% | [1] |
| H7, ESI-017, iPSC lines | 18 | Day 0-2 | 68 ± 18% | [1] |
Experimental Protocol: Directed Differentiation of hPSCs to Cardiomyocytes
This protocol is a widely adopted method for generating cardiomyocytes from human pluripotent stem cells (hPSCs).
Methodology:
-
Cell Seeding (Day -2): Plate hPSCs on Matrigel-coated plates in mTeSR1 medium to achieve 70-85% confluency by Day 0.
-
Mesoderm Induction (Day 0): Replace the medium with RPMI/B27 minus insulin containing CHIR-99021 (optimization of concentration, typically 6-12 µM, is recommended for each cell line).
-
Cardiac Progenitor Specification (Day 2): Remove the CHIR-99021 containing medium and replace it with RPMI/B27 minus insulin containing a Wnt inhibitor (e.g., IWP2 or IWP4).
-
Maintenance (Day 4 onwards): From day 4, culture the cells in RPMI/B27 minus insulin, changing the medium every 2-3 days. From day 7, switch to RPMI/B27 with insulin. Beating cardiomyocytes are typically observed between days 7 and 10.[5][6]
Endoderm Differentiation
The definitive endoderm is the precursor to organs of the respiratory and digestive tracts, including the lungs, liver, and pancreas. This compound, often in combination with other factors like Activin A, can efficiently direct PSCs towards a definitive endoderm fate.
Quantitative Data on Definitive Endoderm Differentiation Efficiency:
| Cell Line | CHIR-99021 Concentration (µM) | Co-treatment | Differentiation Efficiency (% SOX17+/FOXA2+) | Reference |
| hPSC | 3 | LDN193189 (days 2-3) | >95% | [7] |
| HUES8 | 1 | Activin A (100 ng/mL) | ~90% | [8] |
| hPSC | Not Specified | Activin A, PI-103 | 97.97% (CD-117/CD-184 double-positive) | [9] |
Experimental Protocol: Directed Differentiation of hPSCs to Definitive Endoderm
-
Cell Seeding: Plate hPSCs to achieve high confluency.
-
Induction (Day 0-1): Treat cells with a defined medium containing CHIR-99021 (e.g., 3 µM).[7]
-
Specification (Day 2-3): Replace the medium with a medium containing other factors such as Activin A and a BMP inhibitor like LDN193189 to further specify the endodermal lineage.[7]
-
Analysis: Assess the differentiation efficiency by day 3-4 through immunostaining or flow cytometry for key endodermal markers such as SOX17 and FOXA2.
Ectoderm and Neural Differentiation
While Wnt signaling activation is primarily associated with mesoderm and endoderm induction, temporal and context-dependent modulation of the Wnt pathway using GSK-3 inhibitors like this compound can also influence ectodermal and neural fates. For instance, in combination with dual SMAD inhibition, CHIR-99021 has been shown to facilitate the generation of neural progenitor cells.[10]
Experimental Protocol: Generation of Neural Progenitor Cells
-
Neural Induction: Culture hPSCs in a neural induction medium containing dual SMAD inhibitors (e.g., Noggin and SB431542).
-
Proliferation Enhancement: Supplement the neural induction medium with a low concentration of CHIR-99021 to enhance the proliferation of neural progenitors.[10]
-
Characterization: After several days, assess the culture for the expression of neural progenitor markers such as PAX6 and SOX1.
Applications in Organoid Formation
Organoids are three-dimensional, self-organizing structures derived from stem cells that recapitulate key aspects of organ architecture and function. This compound is instrumental in initiating the developmental programs that lead to the formation of various organoids.
Kidney Organoids
The formation of kidney organoids from hPSCs typically involves a stepwise differentiation protocol that mimics embryonic kidney development. A crucial initial step is the induction of the primitive streak, for which this compound is highly effective.
Quantitative Data on Kidney Organoid Formation:
| Cell Line | CHIR-99021 Concentration (µM) | Treatment Duration | Outcome | Reference |
| hPSC | 8 | 3 days | Formation of uniform embryoid bodies for kidney organoids | [3] |
| hPSC | Not Specified | 1-hour pulse | Maximized number of nephrons formed | [1] |
Experimental Protocol: Generation of Kidney Organoids
Methodology:
-
Embryoid Body (EB) Formation: Generate uniform EBs from hPSCs in a minimum component medium.
-
Primitive Streak Induction: Treat the EBs with a medium containing CHIR-99021 (e.g., 8 µM) for 3 days.[3]
-
Differentiation: Culture the EBs in a serum-replacement-containing medium to allow for self-organization and differentiation into kidney organoids containing nephron-like structures.
-
Maturation: Continue culture for an extended period to allow for further maturation of the organoid structures.
Intestinal Organoids
The generation and maintenance of intestinal organoids, particularly from adult stem cells isolated from intestinal crypts, rely on the activation of the Wnt pathway to maintain the stem cell population.
Quantitative Data on Intestinal Organoid Formation:
| Cell Source | CHIR-99021 Concentration (µM) | Outcome | Reference |
| Mouse Intestinal Stem Cells | Not Specified | Necessary for highly efficient organoid formation | [11] |
| Bovine Intestinal Crypts | 1 | Efficient generation of intestinal organoids | [12] |
| Human Intestinal Organoids | 10 | Increased outgrowth potential of sorted cells | [5] |
Experimental Protocol: Culture of Intestinal Organoids
-
Crypt Isolation: Isolate intestinal crypts from tissue biopsies.
-
Embedding: Embed the isolated crypts in Matrigel.
-
Culture: Culture the Matrigel domes in a specialized intestinal organoid medium supplemented with growth factors including Noggin, R-spondin, and EGF. For robust expansion and maintenance of the stem cell pool, the medium is often supplemented with CHIR-99021.[11][12]
Cerebral Organoids
In the context of cerebral organoid formation, GSK-3 inhibition with CHIR-99021 has been shown to have dose-dependent effects. Low concentrations can increase organoid size and cell survival, while higher concentrations can alter the balance between proliferation and differentiation.[13]
Conclusion
This compound and its close analog CHIR-99021 are powerful and versatile tools for the in vitro modeling of developmental processes. Through their potent and selective inhibition of GSK-3, they provide a reliable method for activating the canonical Wnt/β-catenin signaling pathway. This capability is essential for the directed differentiation of pluripotent stem cells into a wide array of cell types and for the generation of complex, self-organizing organoids. The protocols and data presented here offer a foundation for researchers to incorporate this compound into their experimental workflows to investigate fundamental questions in developmental biology and to advance applications in regenerative medicine and drug discovery. As with any small molecule, empirical optimization of concentration and treatment duration is crucial for achieving desired outcomes with specific cell lines and experimental systems.
References
- 1. A strategy for generating kidney organoids: recapitulating the development in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kidney organoids: steps towards better organization and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Simplified Method for Generating Kidney Organoids from Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. qkine.com [qkine.com]
- 5. Intestinal organoid co-culture protocol to study cell competition in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for differentiation of human pluripotent stem cells into definitive endoderm lineage in a chemically defined and growth factor-free system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An Efficient Method for the Differentiation of Human iPSC-Derived Endoderm toward Enterocytes and Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sequential Differentiation of Embryonic Stem Cells into Neural Epithelial-Like Stem Cells and Oligodendrocyte Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Efficient Intestinal Organoid System of Direct Sorting to Evaluate Stem Cell Competition in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of Wnt signaling pathway activation on the efficient generation of bovine intestinal organoids [e-jarb.org]
- 13. GSK3ß inhibitor CHIR 99021 modulates cerebral organoid development through dose-dependent regulation of apoptosis, proliferation, differentiation and migration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Long-Term Culture of Stem Cells with CHIR-99021
Note on CHIR-98023: The compound specified, this compound, is not commonly cited in scientific literature for stem cell culture. The highly selective and widely used GSK-3 inhibitor for this purpose is CHIR-99021 . This document will proceed with protocols and data pertaining to CHIR-99021, assuming it is the intended compound.
Application Notes
Introduction
CHIR-99021 is a potent and highly specific aminopyrimidine derivative that inhibits glycogen synthase kinase 3 (GSK-3) isoforms α and β.[1][2] It is a cornerstone small molecule in stem cell biology, widely used to maintain pluripotency and promote the self-renewal of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs).[3] Its primary function is to activate the canonical Wnt/β-catenin signaling pathway, which is crucial for overriding differentiation signals and sustaining the undifferentiated state.[1] Recent studies have also demonstrated that low-dose CHIR-99021 supplementation can significantly enhance the long-term genomic stability of human pluripotent stem cells (hPSCs) in culture by preventing aneuploidy.[4][5]
Mechanism of Action
In the absence of Wnt signaling, a "destruction complex" comprising GSK-3, Axin, and APC continuously phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. This prevents β-catenin from accumulating in the cytoplasm and nucleus.
CHIR-99021 acts as a direct, ATP-competitive inhibitor of GSK-3.[6] By inhibiting GSK-3, CHIR-99021 prevents the phosphorylation and subsequent degradation of β-catenin. This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation into the nucleus.[1] Inside the nucleus, β-catenin associates with TCF/LEF transcription factors to activate the expression of key pluripotency-maintaining target genes, such as Oct4 and Nanog.[6]
Caption: Wnt/β-catenin signaling pathway modulation by CHIR-99021.
Quantitative Data Summary
The following table summarizes key quantitative findings from studies utilizing CHIR-99021 for stem cell culture.
| Parameter | Condition | Result/Observation | Reference |
| Pluripotency Marker Expression (hDPSCs) | Control (DMSO) vs. 5 nM CHIR-99021 | OCT4: 14.9-fold increase with CHIRSOX2: 4.9-fold increase with CHIRNANOG: 1.1-fold increase with CHIR | [6] |
| Genomic Stability (hPSCs) | Standard E8 Medium vs. E8 + 100 nM CHIR-99021 (Long-term culture >30 passages) | Culture with 100 nM CHIR-99021 prevents whole-chromosome missegregation and aneuploidy, promoting genomic maintenance. | [4][5] |
| Karyotype Stability (Rat ESCs) | 2i Medium with CHIR-99021 (Source A) vs. 2i Medium with CHIR-99021 (Source B, with impurities) | Cells cultured with Source A CHIR maintained a normal karyotype (42, XY). Cells with Source B showed an abnormal karyotype (41, XY, -14). | [7] |
Experimental Protocols
Protocol 1: Reagent and Media Preparation
A. CHIR-99021 Stock Solution (10 mM)
-
Reconstitution: Prepare a 10 mM stock solution by dissolving 2 mg of CHIR-99021 (MW: 465.34 g/mol ) in 429.8 µL of sterile DMSO.[3]
-
Solubilization: Gently warm the vial to 37°C for 3-5 minutes to ensure complete dissolution.
-
Aliquoting: Prepare single-use aliquots (e.g., 10-20 µL) to avoid repeated freeze-thaw cycles.
-
Storage: Store aliquots at -20°C, protected from light.
B. Complete Stem Cell Culture Medium (Example: E8-Flex + CHIR)
-
Base Medium: Use a commercially available essential 8 (E8) formulation, such as E8-Flex Medium.
-
Supplementation: On the day of use, warm the required volume of base medium to room temperature.
-
Add CHIR-99021: Thaw an aliquot of 10 mM CHIR-99021 stock solution. Add the stock solution to the base medium to achieve the desired final concentration.
-
For Pluripotency Maintenance (Standard): A final concentration of 3 µM is common in 2i/LIF media. Add 0.3 µL of 10 mM stock per 1 mL of medium.
-
For Enhanced Genomic Stability: A final concentration of 100 nM is recommended.[4] Add 0.01 µL of 10 mM stock (or a 1:10 dilution of the stock) per 1 mL of medium.
-
-
Filtration: Filter the final supplemented medium through a 0.22 µm sterile filter if desired. The medium is now ready for use.
Protocol 2: Long-Term Culture and Maintenance Workflow
This protocol assumes a feeder-free culture system for human pluripotent stem cells (hPSCs).
1. Coating Cultureware:
-
Coat culture plates with a suitable matrix (e.g., Matrigel or Vitronectin XF™) according to the manufacturer's instructions. This is typically done for at least 1 hour at room temperature before use.
2. Cell Seeding/Thawing:
-
Rapidly thaw a cryovial of hPSCs in a 37°C water bath.
-
Gently transfer the cells into a conical tube containing at least 5 mL of pre-warmed complete culture medium.
-
Centrifuge the cells at 200 x g for 4 minutes.
-
Aspirate the supernatant and gently resuspend the cell pellet in fresh complete medium.
-
Plate the cell suspension onto the pre-coated cultureware.
3. Daily Maintenance:
-
Visually inspect cultures daily for colony morphology, density, and signs of spontaneous differentiation. Healthy colonies should be compact with well-defined borders.
-
Perform a complete medium change every day using fresh, pre-warmed complete medium containing CHIR-99021.
4. Passaging (Every 4-7 days):
-
Passage cultures when they reach approximately 80% confluency or when colonies become too large and begin to merge.
-
Aspirate the spent medium and wash the cells once with DPBS.
-
Add an appropriate volume of a gentle, enzyme-free dissociation reagent (e.g., Versene/EDTA) and incubate at 37°C for 3-5 minutes.
-
Aspirate the dissociation reagent and add fresh complete medium.
-
Gently detach the colonies by pipetting up and down 1-2 times to break them into small aggregates. Avoid creating a single-cell suspension.
-
Transfer the cell aggregates to a new coated plate at a desired split ratio (typically ranging from 1:6 to 1:12).
5. Quality Control:
-
Morphology: Continuously monitor for the appearance of differentiated cells. Manually remove any differentiated areas if they appear.
-
Genomic Stability: Perform karyotype analysis (e.g., G-banding) every 10-15 passages to ensure chromosomal integrity, especially for cell lines intended for downstream clinical applications.
Caption: Workflow for long-term stem cell culture with CHIR-99021.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Spontaneous Differentiation | - Sub-optimal CHIR-99021 concentration.- Colonies are too dense or passaged too late.- Poor quality of base medium or matrix. | - Verify the final concentration and integrity of CHIR-99021.- Passage cells at a lower confluency (70-80%).- Ensure matrix is fresh and plates are coated evenly.- Manually remove differentiated areas. |
| Slow Proliferation | - Split ratio is too high.- Cell stress during passaging (over-trituration).- Sub-optimal culture conditions. | - Use a lower split ratio (e.g., 1:3) to increase initial cell density.- Be gentle during passaging; avoid creating single cells.- Ensure medium is fresh and incubator CO2/temperature are correct. |
| Cell Death After Passaging | - Harsh dissociation method.- Extended exposure to dissociation reagent.- Absence of a ROCK inhibitor for sensitive lines. | - Switch to a gentler, non-enzymatic dissociation reagent.- Minimize incubation time with the dissociation reagent.- Supplement the medium with a ROCK inhibitor (e.g., Y-27632) for the first 24 hours post-passaging. |
| Karyotypic Abnormalities | - High passage number.- Replicative stress.- Impurities in reagents. | - Use a lower concentration of CHIR-99021 (e.g., 100 nM) to enhance stability.[4]- Ensure high-purity reagents from a reputable vendor.[7]- Maintain a low-passage master cell bank and thaw new vials regularly. |
References
- 1. CHIR99021 Maintenance of the Cell Stemness by Regulating Cellular Iron Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. reprocell.com [reprocell.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Small Molecule GSK-3 Inhibitors Safely Promote the Proliferation and Viability of Human Dental Pulp Stem Cells—In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Gsk3 inhibitor CHIR99021 on aneuploidy levels in rat embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing CHIR-98023 Concentration for iPSC Maintenance: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of CHIR-98023 for the maintenance of induced pluripotent stem cells (iPSCs). Below, you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the successful use of this compound in your iPSC culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it help maintain iPSC pluripotency?
A1: this compound is a potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK3). GSK3 is a key component of the canonical Wnt/β-catenin signaling pathway. In the absence of Wnt signaling, GSK3 phosphorylates β-catenin, targeting it for proteasomal degradation. By inhibiting GSK3, this compound prevents the degradation of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus.[1][2] In the nucleus, β-catenin acts as a transcriptional coactivator, promoting the expression of genes associated with self-renewal and pluripotency in iPSCs.[2][3]
Q2: What is the recommended concentration range for this compound in iPSC maintenance media?
A2: The optimal concentration of this compound can vary depending on the specific iPSC line and culture conditions. However, a general starting range for maintaining iPSCs in a feeder-free system is between 0.5 µM and 5 µM.[4][5] It is crucial to empirically determine the optimal concentration for your specific cell line to ensure robust self-renewal and prevent spontaneous differentiation.
Q3: Can I use CHIR-99021 instead of this compound?
A3: Yes, CHIR-99021 is a closely related and widely used analog of this compound. It is also a highly selective GSK3 inhibitor and is often used interchangeably in iPSC culture protocols.[6][7] The effective concentration range for CHIR-99021 is similar to that of this compound.[6]
Q4: How often should I supplement my iPSC culture medium with this compound?
A4: For routine maintenance, this compound should be included in the daily media change to ensure consistent inhibition of GSK3 and stable activation of the Wnt/β-catenin pathway. Most feeder-free iPSC culture protocols recommend a complete medium change every day.
Experimental Protocols
Protocol for Optimizing this compound Concentration for Feeder-Free iPSC Maintenance
This protocol outlines a systematic approach to determine the optimal concentration of this compound for maintaining the pluripotency of a specific iPSC line in a feeder-free culture system.
Materials:
-
iPSCs cultured in a feeder-free system
-
Feeder-free iPSC maintenance medium (e.g., mTeSR1 or Essential 8)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Matrigel or other suitable extracellular matrix
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6-well tissue culture plates
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Reagents for cell passaging (e.g., EDTA or ReLeSR)
-
Reagents for immunocytochemistry (antibodies against OCT4, SOX2, NANOG)
-
Reagents for quantitative PCR (primers for POU5F1, SOX2, NANOG)
Procedure:
-
Prepare Culture Plates: Coat a 6-well plate with Matrigel according to the manufacturer's instructions.
-
Seed iPSCs: Passage your iPSCs and seed them onto the prepared 6-well plate at your standard density. Allow the cells to recover for 24 hours in your standard maintenance medium.
-
Establish Titration Conditions: Prepare your feeder-free maintenance medium with a range of this compound concentrations. A recommended starting range is:
-
0 µM (Control)
-
0.5 µM
-
1 µM
-
2 µM
-
3 µM
-
5 µM
-
-
Daily Maintenance: For the next 3-5 passages, culture the iPSCs in their respective this compound concentrations. Change the medium daily and passage the cells as they reach optimal confluency (typically 70-80%).
-
Monitor Cell Morphology: At each passage, observe the colony morphology. Healthy pluripotent iPSC colonies should be round with well-defined edges and consist of tightly packed cells with a high nucleus-to-cytoplasm ratio. Note any signs of spontaneous differentiation, such as irregular colony shapes or flattened, cobblestone-like cells.
-
Assess Pluripotency Markers: After 3-5 passages, assess the expression of pluripotency markers for each concentration.
-
Immunocytochemistry: Fix and stain the cells for OCT4, SOX2, and NANOG. Quantify the percentage of positive cells for each marker.
-
Quantitative PCR (qPCR): Extract RNA from the cells and perform qPCR to quantify the relative expression levels of POU5F1 (OCT4), SOX2, and NANOG.
-
-
Evaluate Cell Viability and Proliferation: Monitor the proliferation rate at each passage. A significant decrease in cell number may indicate cytotoxicity at higher concentrations.
-
Determine Optimal Concentration: The optimal concentration of this compound will be the one that maintains a high percentage of pluripotency marker-positive cells, robust expression of pluripotency genes, healthy colony morphology, and a stable proliferation rate, while minimizing spontaneous differentiation.
Data Presentation
The following tables provide a template for summarizing the quantitative data from your optimization experiments.
Table 1: Effect of this compound Concentration on Pluripotency Marker Expression (Immunocytochemistry)
| This compound Conc. (µM) | % OCT4 Positive Cells | % SOX2 Positive Cells | % NANOG Positive Cells | Morphology Assessment |
| 0 (Control) | ||||
| 0.5 | ||||
| 1.0 | ||||
| 2.0 | ||||
| 3.0 | ||||
| 5.0 |
Table 2: Relative Gene Expression of Pluripotency Markers (qPCR)
| This compound Conc. (µM) | Relative POU5F1 Expression (Fold Change) | Relative SOX2 Expression (Fold Change) | Relative NANOG Expression (Fold Change) |
| 0 (Control) | 1.0 | 1.0 | 1.0 |
| 0.5 | |||
| 1.0 | |||
| 2.0 | |||
| 3.0 | |||
| 5.0 |
Troubleshooting Guide
| Issue | Potential Cause Related to this compound | Recommended Solution |
| Spontaneous Differentiation | This compound concentration is too low: Insufficient Wnt/β-catenin signaling activation. | Increase the concentration of this compound in increments of 0.5-1.0 µM. Ensure daily media changes. |
| This compound has degraded: Improper storage or handling of the stock solution. | Prepare a fresh stock solution of this compound. Store aliquots at -20°C and protect from light.[6] | |
| Reduced Cell Proliferation or Cell Death | This compound concentration is too high: Potential off-target effects or cytotoxicity. | Decrease the concentration of this compound. Perform a dose-response curve to determine the optimal non-toxic concentration. |
| Variability Between Batches or Experiments | Inconsistent preparation of this compound working solution: Pipetting errors or improper mixing. | Ensure accurate dilution of the stock solution. Pre-warm the cell culture medium before adding the reconstituted compound to avoid precipitation.[6] |
| Loss of Pluripotency Over Multiple Passages | Suboptimal this compound concentration: The initial concentration was not optimal for long-term maintenance. | Re-run the optimization protocol, paying close attention to subtle changes in morphology and marker expression over an extended number of passages. |
Visualizations
Signaling Pathway
Caption: Wnt/β-catenin signaling pathway in iPSC maintenance with this compound.
Experimental Workflow
Caption: Experimental workflow for optimizing this compound concentration.
Troubleshooting Logic
Caption: Troubleshooting decision tree for this compound-related issues.
References
- 1. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 2. scispace.com [scispace.com]
- 3. Regulation of Induced Pluripotent Stem (iPS) Cell Induction by Wnt/β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Generation of Human Induced Pluripotent Stem Cells (hiPSCs) from Fibroblasts using Episomal Vectors | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. reprocell.com [reprocell.com]
- 7. stemcell.com [stemcell.com]
CHIR-98023 Technical Support Center: A Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, handling, and application of CHIR-98023. This potent and selective GSK-3 inhibitor is a valuable tool in cellular research, particularly in studies involving the Wnt/β-catenin signaling pathway. Here, you will find frequently asked questions, detailed experimental protocols, and troubleshooting guides to ensure the successful integration of this compound into your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO?
A1: this compound is soluble in dimethyl sulfoxide (DMSO). While the absolute maximum solubility can vary slightly between batches, it is readily soluble at concentrations commonly used for preparing stock solutions. For practical purposes, stock solutions of 10 mM in DMSO are routinely prepared and have been validated in numerous studies.
Q2: Can I dissolve this compound directly in cell culture media?
A2: It is not recommended to dissolve this compound directly in aqueous-based cell culture media due to its hydrophobic nature. Direct dissolution will likely result in poor solubility and precipitation. The standard and recommended procedure is to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.
Q3: What is the recommended final concentration of DMSO in my cell culture experiments?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A general guideline is to not exceed a final DMSO concentration of 0.5% (v/v), with many sensitive cell lines requiring concentrations of 0.1% or lower. It is crucial to include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments to account for any potential effects of the solvent on cellular physiology.
Q4: How should I store this compound powder and its DMSO stock solution?
A4: Solid this compound powder should be stored at -20°C for long-term stability. A stock solution of this compound in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When stored correctly, the DMSO stock solution is generally stable for several months. Before use, allow the frozen aliquot to thaw completely and ensure it is at room temperature and vortexed gently before adding to the culture medium.
Data Presentation: Solubility and Stock Solution Preparation
For ease of use in the laboratory, the following tables provide a quick reference for preparing stock solutions of this compound (Molecular Weight: 471.30 g/mol ).
Table 1: Preparation of this compound Stock Solutions in DMSO
| Desired Stock Concentration | Mass of this compound for 1 mL of DMSO | Mass of this compound for 5 mL of DMSO | Mass of this compound for 10 mL of DMSO |
| 1 mM | 0.4713 mg | 2.3565 mg | 4.713 mg |
| 5 mM | 2.3565 mg | 11.7825 mg | 23.565 mg |
| 10 mM | 4.713 mg | 23.565 mg | 47.13 mg |
Table 2: Dilution of a 10 mM this compound Stock Solution to Final Working Concentrations
| Desired Final Concentration | Volume of 10 mM Stock to Add to 10 mL of Culture Medium | Final DMSO Concentration (if stock is in 100% DMSO) |
| 1 µM | 1 µL | 0.01% |
| 3 µM | 3 µL | 0.03% |
| 5 µM | 5 µL | 0.05% |
| 10 µM | 10 µL | 0.1% |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (e.g., 4.713 mg for 1 mL).
-
Carefully weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. If necessary, gentle warming to 37°C or brief sonication can aid dissolution.
-
Visually inspect the solution to ensure there is no undissolved material.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Protocol for Treating Adherent Cells with this compound
Materials:
-
Adherent cells in culture
-
Complete cell culture medium (pre-warmed to 37°C)
-
10 mM this compound stock solution in DMSO
-
Sterile conical tubes
Procedure:
-
Culture your adherent cells to the desired confluency.
-
Pre-warm the complete cell culture medium to 37°C.
-
Prepare the final working concentration of this compound by diluting the 10 mM stock solution. To minimize the risk of precipitation, perform a serial dilution. a. First, create an intermediate dilution by adding the required volume of the 10 mM stock solution to a small volume of pre-warmed complete media (e.g., 1 mL) in a sterile conical tube. b. Gently pipette up and down or vortex briefly to mix. c. Add the remaining volume of your complete media to the conical tube containing the intermediate dilution. d. Invert the tube several times to ensure thorough mixing.
-
Remove the existing medium from your cell culture plates.
-
Add the freshly prepared medium containing the desired final concentration of this compound to your cells.
-
Include a vehicle control by treating a parallel set of cells with medium containing the same final concentration of DMSO.
-
Incubate the cells for the desired experimental duration.
Troubleshooting Guide
Issue: Precipitate forms immediately upon adding this compound stock to the culture medium.
This is a common issue known as "solvent shock," where the rapid change in solvent polarity causes the hydrophobic compound to precipitate.
Solutions:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of your culture medium. Instead, perform an intermediate dilution in a smaller volume of medium first, as described in Protocol 2.
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound solution.
-
Increase Stock Concentration: If feasible, prepare a more concentrated stock solution in DMSO. This allows for the addition of a smaller volume to the culture medium to achieve the desired final concentration, thereby reducing the final DMSO percentage.
Issue: Precipitate forms in the culture medium over time during incubation.
This may be due to the compound's limited stability or solubility in the culture conditions over an extended period.
Solutions:
-
Reduce Final Concentration: The effective concentration of this compound may be lower than its precipitation threshold in your specific culture medium. Consider performing a dose-response experiment to determine the highest soluble concentration that still elicits the desired biological effect.
-
Assess Media Components: The presence of certain salts or proteins in the media can influence compound solubility. If working in serum-free conditions, the risk of precipitation is higher. The proteins in fetal bovine serum (FBS) can sometimes help to stabilize hydrophobic compounds.
-
Check for Media Evaporation: Ensure proper humidification in your incubator to prevent the medium from concentrating over time, which can lead to precipitation.
-
Verify pH of Media: Confirm that the pH of your cell culture medium is within the optimal range (typically 7.2-7.4). Significant shifts in pH can affect the solubility of compounds.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits GSK-3β, leading to the stabilization and nuclear translocation of β-catenin, which activates Wnt target gene transcription.
Experimental Workflow Diagram
Caption: A generalized workflow for treating adherent cells with this compound.
Troubleshooting Logic Diagram
Technical Support Center: Troubleshooting Spontaneous Differentiation with CHIR-98023
Welcome to the technical support center for troubleshooting spontaneous differentiation in pluripotent stem cell (PSC) cultures when using CHIR-98023. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it help maintain pluripotency?
This compound is a potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK3).[1][2][3] GSK3 is a key enzyme in multiple signaling pathways, including the Wnt/β-catenin pathway. By inhibiting GSK3, this compound prevents the degradation of β-catenin, leading to its accumulation and translocation to the nucleus. In the nucleus, β-catenin modulates the expression of genes that are crucial for maintaining the pluripotency network and suppressing differentiation.[3]
Q2: I'm observing spontaneous differentiation in my PSCs even with this compound in the media. What are the possible causes?
Several factors can contribute to spontaneous differentiation despite the presence of this compound. These can be broadly categorized as:
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Suboptimal this compound Concentration: The optimal concentration of this compound can vary between different pluripotent stem cell lines (hESCs and hiPSCs).
-
Cell Culture Conditions: High cell density, improper passaging techniques, and poor quality of culture medium or matrix can all trigger differentiation.[4][5]
-
Cell Line Specificity: Different PSC lines can have varying sensitivities to this compound and inherent tendencies for spontaneous differentiation.[5]
-
This compound Quality and Storage: Degradation of the compound due to improper storage can reduce its efficacy.
Q3: How can I confirm that the observed morphological changes are indeed differentiation?
Visual assessment of colony morphology is the first step. Differentiated cells often appear larger, more flattened, and lose the distinct, compact colony morphology of pluripotent cells.[6] To confirm differentiation, you should assess the expression of pluripotency markers and lineage-specific markers.
-
Loss of Pluripotency Markers: Check for a decrease in the expression of markers like OCT4, SOX2, and NANOG using immunocytochemistry, flow cytometry, or qRT-PCR.
-
Upregulation of Lineage-Specific Markers: Analyze the expression of markers for the three germ layers: ectoderm (e.g., PAX6, SOX1), mesoderm (e.g., Brachyury, T), and endoderm (e.g., SOX17, FOXA2).
Troubleshooting Guides
Issue 1: Spontaneous Differentiation Observed in Patches or Throughout the Culture
This is a common issue and often points to a suboptimal concentration of this compound or issues with general cell culture maintenance.
Troubleshooting Steps:
-
Optimize this compound Concentration: The most critical step is to determine the optimal concentration of this compound for your specific cell line. This can be achieved through a dose-response experiment.
-
Review Cell Culture Practices:
-
Cell Density: Avoid letting cultures become over-confluent, as high density can induce differentiation.[4][5] Passage cells at 70-80% confluency.[4]
-
Passaging Technique: Use gentle passaging methods to minimize stress on the cells. Ensure colony sizes are appropriate after passaging.
-
Media and Reagents: Use fresh, high-quality media and reagents. Ensure proper storage of this compound stock solutions.
-
Matrix Coating: Ensure even and adequate coating of culture vessels with the appropriate matrix (e.g., Matrigel).
-
-
Manually Remove Differentiated Areas: For sporadic differentiation, you can manually remove the differentiated colonies before passaging to maintain a pure pluripotent culture.[4]
Issue 2: High Variability in Pluripotency Marker Expression
Inconsistent expression of pluripotency markers across the culture can indicate a heterogeneous cell population and suboptimal maintenance conditions.
Troubleshooting Steps:
-
Perform a Dose-Response Analysis for this compound: This will help establish a concentration that promotes uniform expression of pluripotency markers.
-
Assess Culture Homogeneity: Use flow cytometry to quantify the percentage of cells expressing key pluripotency markers (e.g., SSEA-4, TRA-1-60) to get a better understanding of the population's heterogeneity.
-
Single-Cell Cloning: If heterogeneity persists, consider single-cell cloning to establish a more uniform and stable pluripotent cell line.
Data Presentation
Table 1: Recommended this compound Concentration Ranges for Pluripotency Maintenance
| Cell Type | Typical this compound Concentration Range | Notes |
| Human Embryonic Stem Cells (hESCs) | 1 - 5 µM | Optimal concentration is cell line-dependent and should be determined empirically. |
| Human Induced Pluripotent Stem Cells (hiPSCs) | 1 - 10 µM | Some hiPSC lines may require higher concentrations. A standard starting concentration is often cited as 6 µM.[7] |
Experimental Protocols
Protocol 1: Dose-Response Analysis for Optimal this compound Concentration
Objective: To determine the optimal concentration of this compound for maintaining pluripotency and preventing spontaneous differentiation in a specific PSC line.
Methodology:
-
Cell Seeding: Plate PSCs at a consistent, optimal density in a multi-well plate (e.g., 24-well plate).
-
Establish Concentration Gradient: Prepare culture media containing a range of this compound concentrations. A typical starting range could be 0.5 µM, 1 µM, 2 µM, 4 µM, 6 µM, 8 µM, and 10 µM. Include a no-CHIR-98023 control.
-
Culture and Observation: Culture the cells for a set period (e.g., 3-5 passages) in their respective this compound concentrations. Monitor cell morphology daily for signs of differentiation.
-
Assessment of Pluripotency: After the culture period, assess the pluripotency of the cells at each concentration using the following methods:
-
Immunocytochemistry: Stain for pluripotency markers (OCT4, SOX2, NANOG) and a differentiation marker (e.g., SSEA-1 for mouse PSCs, or a lineage-specific marker relevant to your observations).
-
Flow Cytometry: Quantify the percentage of cells expressing surface pluripotency markers (e.g., SSEA-4, TRA-1-60).
-
qRT-PCR: Analyze the gene expression levels of pluripotency markers and lineage-specific markers.
-
-
Data Analysis: Determine the concentration of this compound that results in the highest percentage of pluripotent cells with minimal differentiation.
Protocol 2: Assessment of Pluripotency and Differentiation Markers
Objective: To confirm the pluripotent or differentiated state of cells.
Methodology:
A. Immunocytochemistry:
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Incubate with primary antibodies against pluripotency markers (e.g., anti-OCT4, anti-SOX2, anti-NANOG) and/or differentiation markers.
-
Incubate with fluorescently-labeled secondary antibodies.
-
Counterstain nuclei with DAPI.
-
Visualize and capture images using a fluorescence microscope.
B. Flow Cytometry:
-
Dissociate cells into a single-cell suspension.
-
Fix and permeabilize cells if staining for intracellular markers.
-
Incubate with fluorescently-labeled primary antibodies against cell surface pluripotency markers (e.g., SSEA-4, TRA-1-60).
-
Analyze the stained cells using a flow cytometer.
C. Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA from the cell population.
-
Synthesize cDNA using reverse transcriptase.
-
Perform qPCR using primers specific for pluripotency genes (OCT4, SOX2, NANOG) and lineage-specific genes.
-
Normalize gene expression to a housekeeping gene (e.g., GAPDH).
Visualizations
Caption: Wnt/β-catenin signaling with and without this compound.
Caption: Experimental workflow for troubleshooting spontaneous differentiation.
Caption: Logical relationships for diagnosing differentiation issues.
References
- 1. Controlling Expansion and Cardiomyogenic Differentiation of Human Pluripotent Stem Cells in Scalable Suspension Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of glycogen synthase kinase-3 alleviates Tcf3 repression of the pluripotency network and increases embryonic stem cell resistance to differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis of Human Pluripotency and Neural Specification by In-Depth (Phospho)Proteomic Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Human Induced Pluripotent and Embryonic Stem Cells: Fraternal or Identical Twins? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hpscreg.eu [hpscreg.eu]
Technical Support Center: CHIR-98023 Exposure Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals utilizing CHIR-98023, a selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3). The following information is designed to address common issues encountered during experiments and facilitate the optimization of this compound exposure duration for various cell differentiation protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of GSK-3α and GSK-3β.[1][2] By inhibiting GSK-3, this compound activates the canonical Wnt/β-catenin signaling pathway.[2] In the absence of Wnt signaling, GSK-3 phosphorylates β-catenin, targeting it for proteasomal degradation.[2] Inhibition of GSK-3 by this compound prevents this phosphorylation, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it complexes with T-cell factor/lymphoid-enhancing factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.[2]
Q2: What is the difference between this compound and CHIR-99021?
A2: Both this compound and CHIR-99021 are highly selective GSK-3 inhibitors with similar mechanisms of action.[1] CHIR-99021 is generally considered to be a more potent successor to this compound.[2] Due to its higher potency, CHIR-99021 is often used at lower concentrations in experimental protocols. While much of the literature focuses on CHIR-99021, the principles of optimizing exposure duration and troubleshooting are largely translatable to this compound, with adjustments for potency differences.
Q3: How should I prepare and store this compound stock solutions?
A3: For CHIR-99021, a common protocol involves reconstituting the lyophilized powder in DMSO to create a high-concentration stock solution (e.g., 5 mM or 25 mM).[3][4][5] This stock solution is then aliquoted and stored at -20°C for long-term stability, potentially for up to 2 years.[3][5] After thawing, an aliquot can be stored at 4°C for up to 2 months.[3][5] It is recommended to minimize freeze-thaw cycles.[4] Similar procedures can be followed for this compound, but always refer to the manufacturer's specific instructions for solubility and storage.
Troubleshooting Guide
Issue 1: Low Differentiation Efficiency
| Potential Cause | Troubleshooting Step |
| Suboptimal this compound Concentration: | Perform a dose-response curve to determine the optimal concentration for your specific cell line and differentiation protocol. Concentrations can vary significantly between cell types. |
| Incorrect Exposure Duration: | The timing and duration of this compound exposure are critical. For example, in cardiac differentiation of human pluripotent stem cells (hPSCs), a 24-hour treatment is often used to induce mesendoderm.[6] In contrast, mesodermal differentiation of hiPSCs during embryoid body formation was most effective with a 2-day treatment.[7] Shortening the duration to 1 day or extending it to 4 days resulted in reduced expression of key mesodermal genes.[7] |
| Cell Confluency: | Ensure cells are at the optimal confluency at the start of differentiation. For some protocols, 70-85% confluency is recommended.[4] |
| Media Composition: | Use the appropriate basal media and supplements for your specific differentiation protocol. For instance, RPMI with B27 supplement (minus insulin) is commonly used for cardiac differentiation.[6] |
Issue 2: High Cell Death or Poor Viability
| Potential Cause | Troubleshooting Step |
| This compound Toxicity: | While generally having low toxicity, high concentrations or prolonged exposure to GSK-3 inhibitors can impact cell viability.[8] Reduce the concentration of this compound or shorten the exposure duration. Ensure that the DMSO concentration in the final culture medium is not toxic to your cells (typically <0.1%). |
| Suboptimal Culture Conditions: | Ensure proper cell handling, including gentle media changes to avoid detaching cells.[4] Maintain optimal incubator conditions (temperature, CO2, humidity). |
| Initial Cell Health: | Start experiments with healthy, proliferating cells. Passage cells at the appropriate time and avoid letting them become over-confluent before initiating differentiation. |
Issue 3: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Step |
| Variability in Stock Solution: | Prepare a large batch of this compound stock solution, aliquot, and store properly to ensure consistency across multiple experiments. Avoid repeated freeze-thaw cycles of the same aliquot.[4] |
| Passage Number of Cells: | High passage numbers can lead to genetic and epigenetic changes in cell lines, affecting their differentiation potential. Use cells within a defined, low passage range for all experiments. |
| Inconsistent Timing of Media Changes: | The timing of media changes and the addition/removal of this compound can be critical. Adhere strictly to the protocol timeline. For some protocols, the timing is sensitive.[4] |
Issue 4: Off-Target Effects or Unexpected Phenotypes
| Potential Cause | Troubleshooting Step | | Pleiotropic Effects of Wnt Activation: | GSK-3 is involved in multiple signaling pathways.[9] Activating Wnt signaling can have broad effects on cell fate. If observing an unexpected phenotype, consider if it could be a result of activating other Wnt-related pathways. | | Compound Specificity: | While this compound is highly selective for GSK-3, the possibility of off-target effects at high concentrations cannot be entirely ruled out.[1] Use the lowest effective concentration to minimize this risk. | | Differentiation into Alternative Lineages: | The timing of Wnt activation can direct cells towards different fates. For example, in hPSC differentiation, early Wnt activation promotes mesendoderm formation, a precursor to both cardiac and endodermal lineages like the pancreas.[6][10] If you are seeing differentiation into an unintended lineage, re-evaluate the timing and duration of this compound exposure. |
Data Presentation: CHIR Exposure in Differentiation Protocols
Table 1: CHIR-99021/CHIR-98023 in Cardiac Differentiation
| Cell Type | Compound | Concentration | Duration | Protocol Stage | Outcome |
| hPSCs | CHIR-99021 | 12 µM | 24 hours | Mesendoderm Induction | >95% Brachyury-expressing cells[6] |
| hPSCs | CHIR-99021 | 5 µM | Day 0 | Cardiac Differentiation | Generation of ventricular-like cardiomyocytes[3] |
| hiPSCs (in EBs) | CHIR-99021 | 4 µM | 2 days (late) | Mesodermal Differentiation | Increased expression of mesoderm-associated genes[7] |
| hiPSCs | CHIR-99021 | 7.5 µM | 48 hours | Start of Differentiation | Generation of contractile cardiomyocytes[4] |
Table 2: CHIR-99021/CHIR-98023 in Pancreatic and Neural Differentiation
| Cell Type | Compound | Concentration | Duration | Protocol Stage | Outcome |
| hPSCs | CHIR-99021 | Low concentration | Day 1-2 | Definitive Endoderm Induction | Generation of pancreatic delta cells[11][12] |
| hPSCs | Activin A + CHIR | Not specified | Not specified | Definitive Endoderm Induction | Generation of PDX1+/NKX6-1+ pancreatic progenitors[10] |
| Embryonic Cortical Stem Cells | Not specified | Not specified | 72 hours (with 5% O2) | Proliferation & Differentiation | Optimal proliferation and neuronal differentiation[13] |
Experimental Protocols
Protocol 1: Cardiac Differentiation of hPSCs via Wnt Modulation
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Cell Seeding: Plate hPSCs on Matrigel-coated plates and culture in mTeSR1 medium until fully confluent.
-
Mesendoderm Induction: To initiate differentiation, replace mTeSR1 with RPMI/B27 medium (lacking insulin) containing this compound (or CHIR-99021 at an optimized concentration, e.g., 12 µM).[6]
-
Duration of Exposure: Culture the cells in the CHIR-containing medium for 24 hours. This step is critical for inducing a high percentage of brachyury-expressing mesendoderm cells.[6]
-
Wnt Inhibition: After 24 hours, remove the CHIR-containing medium and replace it with medium containing a Wnt inhibitor (e.g., IWP2) for subsequent stages of cardiac specification.
-
Cardiomyocyte Maturation: Continue culture in RPMI/B27 medium (with insulin) for the remainder of the differentiation and maturation process.
Protocol 2: Mesodermal Differentiation of hiPSCs in Embryoid Bodies (EBs)
-
EB Formation: Form EBs from hiPSCs in suspension culture for a total of 4 days.
-
CHIR Treatment: For the last 2 days of the 4-day suspension culture, add this compound (or CHIR-99021 at 4 µM) to the culture medium.[7]
-
Analysis: After the 4-day period, harvest the EBs for analysis of mesoderm-associated gene expression (e.g., WNT3A, T, DKK1, GATA4, FOXC1, MESP1) via qRT-PCR.[7]
-
Further Differentiation: These EBs can then be plated for further differentiation into cardiac lineages, where they should generate contractile cardiomyocytes.[7]
Visualizations
Caption: this compound inhibits GSK-3, leading to β-catenin stabilization and Wnt pathway activation.
References
- 1. GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agscientific.com [agscientific.com]
- 3. Differentiation of Cardiomyocytes from Human Pluripotent Stem Cells in Fully Chemically Defined Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. allencell.org [allencell.org]
- 5. researchgate.net [researchgate.net]
- 6. Directed cardiomyocyte differentiation from human pluripotent stem cells by modulating Wnt/β-catenin signaling under fully defined conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized conditions for the supplementation of human-induced pluripotent stem cell cultures with a GSK-3 inhibitor during embryoid body formation with the aim of inducing differentiation into mesodermal and cardiac lineage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stepwise differentiation of functional pancreatic β cells from human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A differentiation protocol for generating pancreatic delta cells from human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimal concentration and time window for proliferation and differentiation of neural stem cells from embryonic cerebral cortex: 5% oxygen preconditioning for 72 hours - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: CHIR-98023 & Its Impact on Cell Cycle and Proliferation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of CHIR-98023 in cell cycle and proliferation experiments.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3). It acts as an ATP-competitive inhibitor, targeting both GSK-3α and GSK-3β isoforms with high affinity. By inhibiting GSK-3, this compound modulates various downstream signaling pathways, most notably the Wnt/β-catenin pathway.
Q2: How does inhibition of GSK-3 by this compound affect cell proliferation?
In the canonical Wnt signaling pathway, GSK-3 is a key component of the "destruction complex" that phosphorylates β-catenin, targeting it for proteasomal degradation. Inhibition of GSK-3 by this compound prevents this phosphorylation, leading to the stabilization and accumulation of β-catenin in the cytoplasm. This accumulated β-catenin then translocates to the nucleus, where it complexes with TCF/LEF transcription factors to activate the expression of target genes. Many of these target genes, such as CCND1 (encoding Cyclin D1) and c-Myc, are critical regulators of cell cycle progression and proliferation. Therefore, by activating the Wnt/β-catenin pathway, this compound can promote cell proliferation.[1][2]
Experimental Design & Protocols
Q3: What is a typical concentration range for using this compound in cell culture experiments?
The effective concentration of this compound can vary significantly depending on the cell type and the specific experimental goals. As a starting point, a dose-response experiment is highly recommended. Based on its in vitro inhibitory activity against GSK-3, concentrations ranging from nanomolar to low micromolar are typically used.
Q4: How can I assess the impact of this compound on the cell cycle?
Flow cytometry is the most common method for analyzing cell cycle distribution. This technique involves staining the DNA of fixed and permeabilized cells with a fluorescent dye, such as Propidium Iodide (PI), and then measuring the fluorescence intensity of individual cells. The amount of DNA in a cell correlates with its phase in the cell cycle (G0/G1, S, or G2/M).
Q5: How can I measure the effect of this compound on cell proliferation?
Several assays can be used to measure cell proliferation, including:
-
MTT or XTT Assays: These colorimetric assays measure the metabolic activity of viable cells, which is often proportional to the number of cells.
-
BrdU or EdU Incorporation Assays: These assays directly measure DNA synthesis by detecting the incorporation of labeled nucleoside analogs (BrdU or EdU) into the DNA of proliferating cells.
-
Direct Cell Counting: Using a hemocytometer or an automated cell counter with a viability dye (like trypan blue) allows for direct quantification of cell numbers over time.
Troubleshooting Guides
Cell Cycle Analysis with Flow Cytometry
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor resolution of G0/G1 and G2/M peaks | 1. Cell clumping: Fixed cells can aggregate, leading to doublets or triplets being analyzed as single G2/M cells. 2. Inconsistent staining: Uneven access of the DNA dye to the nucleus. 3. High flow rate: Cells passing through the laser too quickly can increase signal variability. | 1. Gently vortex cells during fixation and before analysis. Filter the cell suspension through a 40-70 µm cell strainer immediately before running on the cytometer.[3][4] 2. Ensure proper permeabilization and sufficient incubation time with the staining solution. 3. Use a low flow rate during acquisition to improve data quality.[5] |
| High percentage of cells in the sub-G1 peak (indicative of apoptosis) | 1. This compound-induced apoptosis: At certain concentrations or in specific cell lines, GSK-3 inhibition can induce apoptosis. 2. Harsh experimental conditions: Over-trypsinization, excessive centrifugation speeds, or prolonged exposure to suboptimal conditions. | 1. Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment that minimizes apoptosis. Consider co-staining with an apoptosis marker like Annexin V. 2. Handle cells gently throughout the protocol. Optimize cell harvesting and washing steps. |
| Unexpected cell cycle arrest in a specific phase | 1. Cell type-specific effects: The impact of GSK-3 inhibition on the cell cycle can be highly dependent on the genetic background and signaling network of the cell line. 2. Off-target effects: Although highly selective, at higher concentrations, off-target effects of any inhibitor are possible. | 1. Thoroughly research the known signaling pathways and cell cycle regulation in your specific cell model. 2. Use the lowest effective concentration of this compound. Consider using another structurally different GSK-3 inhibitor as a control to confirm that the observed effect is due to GSK-3 inhibition. |
| Inconsistent results between experiments | 1. Variability in this compound stock solution: Degradation or precipitation of the compound. 2. Inconsistent cell culture conditions: Variations in cell passage number, confluency, or media composition.[6] 3. Instrument variability: Fluctuations in laser power or detector sensitivity of the flow cytometer. | 1. Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. 2. Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the start of each experiment.[7] 3. Regularly calibrate and maintain the flow cytometer. Use compensation controls and standardized settings for each experiment. |
Cell Proliferation Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background signal in colorimetric assays (MTT, XTT) | 1. Contamination: Bacterial or yeast contamination can contribute to the color change. 2. Precipitation of this compound: At high concentrations, the compound may precipitate and interfere with absorbance readings. | 1. Regularly check cell cultures for contamination. Use sterile techniques and antibiotic/antimycotic agents if necessary. 2. Visually inspect the wells for any precipitate. If observed, try using a lower concentration range or a different solvent for the stock solution. |
| No significant change in proliferation after this compound treatment | 1. Cell line insensitivity: The cell line may lack a functional Wnt/β-catenin pathway or have other dominant pro-proliferative signals. 2. Suboptimal compound concentration: The concentrations used may be too low to elicit a response. 3. Assay timing: The effect on proliferation may not be apparent at the time point measured. | 1. Verify the expression of key Wnt pathway components (e.g., β-catenin, GSK-3) in your cell line. 2. Perform a wider dose-response experiment. 3. Conduct a time-course experiment to identify the optimal incubation period to observe changes in proliferation. |
| Decreased cell viability instead of increased proliferation | 1. Cytotoxicity at high concentrations: Like many small molecules, this compound can be toxic at higher concentrations. 2. Induction of apoptosis: As mentioned earlier, GSK-3 inhibition can lead to apoptosis in certain contexts. | 1. Determine the cytotoxic concentration range for your cell line using a viability assay (e.g., Trypan Blue exclusion) in parallel with your proliferation assay. 2. Differentiate between a reduction in proliferation and an increase in cell death using assays that specifically measure apoptosis or necrosis.[8] |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| GSK-3α | 10 |
| GSK-3β | 6.7 |
Data from MedchemExpress.[9]
Note: IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol provides a general guideline for analyzing the cell cycle distribution of adherent cells treated with this compound.
Materials:
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Cells of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
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70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will allow for logarithmic growth during the treatment period. Allow cells to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
Aspirate the medium.
-
Wash cells once with PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 1 ml of ice-cold PBS.
-
While gently vortexing, add 4 ml of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate on ice for at least 30 minutes or at -20°C for overnight storage.
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 0.5 ml of PI Staining Solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer using a 488 nm laser for excitation.
-
Collect fluorescence data in the appropriate channel (typically around 617 nm for PI).
-
Use a low flow rate for better resolution.
-
Gate on single cells to exclude doublets and aggregates.
-
Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.[5]
-
Cell Proliferation Assessment using MTT Assay
This protocol outlines a general procedure for measuring cell proliferation via metabolic activity.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: After allowing cells to adhere, treat them with a serial dilution of this compound (and a vehicle control).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability/proliferation relative to the vehicle-treated control cells and determine the IC₅₀ or EC₅₀ value.
Visualizations
Signaling Pathways & Experimental Workflows
Caption: this compound inhibits GSK-3, leading to β-catenin stabilization and increased cell proliferation.
Caption: Experimental workflow for cell cycle analysis using this compound and flow cytometry.
Caption: A logical approach to troubleshooting unexpected results in this compound experiments.
References
- 1. Cell cycle shift from G0/G1 to S and G2/M phases is responsible for increased adhesion of calcium oxalate crystals on repairing renal tubular cells at injured site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. subscriber.politicopro.com [subscriber.politicopro.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and optimization of a cell-based assay for the selection of synthetic compounds that potentiate bone morphogenetic protein-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. biocompare.com [biocompare.com]
Technical Support Center: CHIR-98023 in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of CHIR-98023 in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3). It belongs to the aminopyrimidine class of compounds. GSK-3 is a serine/threonine kinase that plays a crucial role in various cellular processes, including glycogen metabolism, cell development, and proliferation. This compound acts as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of GSK-3, preventing the phosphorylation of its downstream targets. By inhibiting GSK-3, this compound effectively activates the Wnt/β-catenin signaling pathway, leading to the stabilization and nuclear translocation of β-catenin.
Q2: What are the common applications of this compound in cell culture?
This compound is widely used in stem cell biology to promote self-renewal and maintain pluripotency of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs). It is also utilized in studies of developmental biology, cancer research to investigate the role of the Wnt/β-catenin pathway in tumorigenesis, and in metabolic disease research.
Q3: How should I prepare and store this compound stock solutions?
It is recommended to prepare a concentrated stock solution of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). For long-term storage, this stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. When preparing working solutions, thaw an aliquot of the stock solution and dilute it in your cell culture medium to the desired final concentration immediately before use.
Q4: What is the recommended final concentration of DMSO in the cell culture medium?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.1% (v/v). It is crucial to include a vehicle control (medium with the same final DMSO concentration) in your experiments to account for any effects of the solvent on the cells.
Stability of this compound in Cell Culture
The stability of this compound in cell culture medium is a critical factor for the reproducibility and success of long-term experiments. While specific quantitative data on its half-life in various media is not extensively published, the following table provides a template for researchers to experimentally determine and record this information.
Table 1: Stability of this compound in Cell Culture Medium at 37°C
| Cell Culture Medium | Serum Concentration | Half-life (t½) in hours | Degradation Rate Constant (k) | Notes |
| DMEM | 10% FBS | To be determined | To be determined | It is recommended to perform stability tests under your specific experimental conditions. |
| RPMI-1640 | 10% FBS | To be determined | To be determined | Factors such as pH, light exposure, and medium components can influence stability. |
| mTeSR™1 | N/A | To be determined | To be determined | Serum-free media may exhibit different stability profiles. |
Experimental Protocols
Protocol for Determining this compound Stability in Cell Culture Medium
This protocol outlines a method to quantify the concentration of this compound in cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid or Trifluoroacetic acid (TFA)
-
Sterile, light-protected microcentrifuge tubes
-
Incubator at 37°C with 5% CO₂
Procedure:
-
Preparation of this compound Solution: Prepare a solution of this compound in the cell culture medium at the desired working concentration.
-
Incubation: Aliquot the solution into sterile, light-protected microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours). Incubate the tubes at 37°C in a 5% CO₂ incubator.
-
Sample Collection: At each time point, remove one tube from the incubator and immediately store it at -80°C to halt any further degradation.
-
Sample Preparation for HPLC:
-
Thaw the samples.
-
Centrifuge the samples to pellet any precipitates.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
Use a mobile phase gradient of water and acetonitrile with a small amount of acid (e.g., 0.1% formic acid) for better peak shape.
-
Monitor the elution of this compound using a UV detector at its maximum absorbance wavelength.
-
Generate a standard curve using known concentrations of this compound to quantify the amount in the collected samples.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Calculate the half-life (t½) and the degradation rate constant (k) from the resulting curve.
-
Protocol for In Vitro GSK-3 Inhibition Assay
This protocol provides a general method to assess the inhibitory activity of this compound on GSK-3 in a cell-based assay.
Materials:
-
Cells expressing GSK-3 (e.g., SH-SY5Y neuroblastoma cells)
-
This compound
-
Cell lysis buffer
-
Antibodies for Western blotting: anti-phospho-GSK-3β (Ser9), anti-total-GSK-3β, and anti-β-catenin.
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for a specified period (e.g., 1-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phospho-GSK-3β (Ser9), total GSK-3β, and β-catenin.
-
Incubate with the appropriate secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phospho-GSK-3β and β-catenin to total GSK-3β and a loading control (e.g., GAPDH or β-actin). A decrease in phospho-GSK-3β (Ser9) and an increase in β-catenin levels indicate GSK-3 inhibition.
Troubleshooting Guide
Problem 1: Loss of this compound activity over time in long-term culture.
-
Possible Cause: Degradation of this compound in the cell culture medium at 37°C.
-
Solution:
-
Replenish the medium with freshly prepared this compound more frequently. The frequency will depend on the experimentally determined stability of the compound in your specific medium.
-
Consider performing a stability study as outlined in the protocol above to determine the optimal replenishment schedule.
-
Problem 2: Observed cytotoxicity or changes in cell morphology.
-
Possible Cause:
-
The concentration of this compound is too high for the specific cell line.
-
Accumulation of toxic degradation products of this compound.
-
High concentration of the solvent (DMSO).
-
-
Solution:
-
Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your cell line.
-
Ensure the final DMSO concentration is below 0.1%.
-
Increase the frequency of media changes to prevent the accumulation of any potential toxic byproducts.
-
Monitor cell viability and morphology regularly using microscopy and viability assays (e.g., Trypan Blue, MTT, or LDH assays).
-
Problem 3: Inconsistent experimental results.
-
Possible Cause:
-
Inconsistent activity of this compound due to improper storage or handling of stock solutions.
-
Variability in the frequency of media changes.
-
-
Solution:
-
Aliquot stock solutions to avoid multiple freeze-thaw cycles.
-
Protect stock solutions and working solutions from light.
-
Establish and adhere to a strict and consistent schedule for media replenishment.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Wnt/β-catenin signaling pathway with and without this compound.
Caption: Experimental workflow for long-term cell culture with this compound.
Technical Support Center: Mitigating CHIR-98023-Induced Cellular Stress
Welcome to the technical support center for CHIR-98023. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and mitigating cellular stress that may be induced by the potent GSK-3 inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3), with IC50 values of 10 nM and 6.7 nM for GSK-3α and GSK-3β, respectively[1]. By inhibiting GSK-3, this compound can modulate a variety of cellular processes, including glucose metabolism and cell fate signaling pathways.
Q2: Can this compound induce cellular stress and cytotoxicity?
A2: Yes, while this compound is a selective inhibitor, modulation of a key signaling kinase like GSK-3 can lead to cellular stress, including apoptosis and the unfolded protein response (UPR) or Endoplasmic Reticulum (ER) stress, in a cell-type and context-dependent manner. The role of GSK-3 in cell death pathways is complex, exhibiting both pro- and anti-apoptotic functions[2][3].
Q3: What are the common signs of cellular stress to monitor when using this compound?
A3: Common indicators of cellular stress include:
-
Decreased cell viability and proliferation.
-
Morphological changes, such as cell shrinkage, rounding, and detachment.
-
Induction of apoptosis, which can be detected by Annexin V staining, caspase activation, and DNA fragmentation.
-
Activation of the ER stress response, indicated by the upregulation of markers like GRP78 (BiP) and CHOP (GADD153).
Q4: How can I determine the optimal concentration of this compound for my experiments while minimizing cellular stress?
A4: The optimal concentration of this compound is highly cell-type dependent. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. A good starting point for many cell lines is a range between 1 µM and 100 µM[4]. You should aim for a concentration that effectively inhibits GSK-3 activity with minimal impact on cell viability over your desired experimental timeframe.
Q5: What are the potential off-target effects of this compound?
A5: While this compound is designed to be a selective GSK-3 inhibitor, like many kinase inhibitors, it may have off-target effects, especially at higher concentrations[5][6][7]. These off-target activities can contribute to cellular stress. It is advisable to use the lowest effective concentration and consider performing a kinase panel screening to identify potential off-target interactions in your experimental system.
Troubleshooting Guides
Issue 1: High Levels of Cell Death or Apoptosis Observed
| Possible Cause | Troubleshooting Steps |
| Concentration of this compound is too high. | 1. Perform a dose-response curve to determine the IC50 for your cell line. 2. Titrate down the concentration of this compound to the lowest effective dose that achieves the desired biological effect. 3. Reduce the incubation time with the compound. |
| Cell line is particularly sensitive to GSK-3 inhibition. | 1. If possible, test the effect of this compound on a panel of different cell lines to identify a more resistant model. 2. Consider using a different GSK-3 inhibitor with a different chemical scaffold. |
| Induction of apoptotic signaling pathways. | 1. Confirm apoptosis using multiple methods (e.g., Annexin V/PI staining, caspase-3 activity assay, and Western blot for cleaved PARP). 2. Investigate the involvement of specific apoptotic pathways by examining the expression of Bcl-2 family proteins (Bax, Bak, Bcl-2, Mcl-1) via Western blot. |
Issue 2: Evidence of Endoplasmic Reticulum (ER) Stress
| Possible Cause | Troubleshooting Steps |
| Disruption of protein folding and homeostasis due to GSK-3 inhibition. | 1. Monitor the expression of key ER stress markers, such as GRP78 (BiP) and CHOP, by Western blot or qPCR. 2. Co-treat cells with a chemical chaperone, such as 4-phenylbutyric acid (4-PBA) or tauroursodeoxycholic acid (TUDCA), to help alleviate ER stress. |
| Prolonged treatment with this compound. | 1. Perform a time-course experiment to determine the onset of ER stress. 2. Reduce the duration of exposure to this compound. |
Issue 3: Inconsistent or Non-reproducible Results in Cell Viability Assays
| Possible Cause | Troubleshooting Steps |
| Sub-optimal assay conditions. | 1. Ensure that cells are in the logarithmic growth phase during the experiment. 2. Optimize cell seeding density to avoid overgrowth or sparse cultures. 3. Use a consistent, low percentage of solvent (e.g., DMSO) in all treatments, including controls[8]. |
| Interference of this compound with the assay. | 1. Run a control with this compound in cell-free media to check for any direct reaction with the assay reagents (e.g., MTT reduction). 2. Consider using an alternative cell viability assay that relies on a different principle (e.g., CellTiter-Glo®, which measures ATP levels). |
Quantitative Data Summary
The following table summarizes typical concentration ranges and observed effects of GSK-3 inhibitors. Note that specific IC50 values for this compound-induced cytotoxicity are highly cell-line dependent and should be determined empirically.
| Compound | Cell Line | Assay | IC50 / Effective Concentration | Reference |
| This compound | - | GSK-3α Inhibition | 10 nM | [1] |
| This compound | - | GSK-3β Inhibition | 6.7 nM | [1] |
| AZD2858 (GSK-3 inhibitor) | U87, U251, GBM1, GBM4 (Glioblastoma) | MTT Assay | 1.01 - 6.52 µM | [4] |
| GSK-3 Inhibitors (general) | Various Cancer Cell Lines | Apoptosis Induction | Varies | [9] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures[5][7][10][11][12].
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry
This protocol is based on standard Annexin V/PI staining procedures[6][13][14][15][16][17].
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Harvest both adherent and floating cells after treatment with this compound.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Caspase-3 Activity Assay (Colorimetric)
This protocol is adapted from commercially available caspase-3 colorimetric assay kits[1][18][19][20][21][22][23][24].
Materials:
-
Treated and control cells
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, 2X reaction buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader
Procedure:
-
Harvest cells and lyse them using the provided cell lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Prepare the reaction mix by adding DTT to the 2X reaction buffer.
-
Add the reaction mix to each sample.
-
Add the DEVD-pNA substrate to initiate the reaction.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.
Western Blot for ER Stress Markers (GRP78 and CHOP)
This protocol is a general guideline for Western blotting of ER stress proteins[2][11][17][21][25][26][27][28][29][30].
Materials:
-
Treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against GRP78 and CHOP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration.
-
Denature protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: this compound inhibits GSK-3β, which can modulate the intrinsic apoptosis pathway.
Caption: Troubleshooting workflow for high cell death observed with this compound treatment.
Caption: Simplified overview of the Unfolded Protein Response (UPR) leading to apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. rsc.org [rsc.org]
- 4. GSK-3 Inhibition Is Cytotoxic in Glioma Stem Cells through Centrosome Destabilization and Enhances the Effect of Radiotherapy in Orthotopic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encountering-unpredicted-off-target-effects-of-pharmacological-inhibitors - Ask this paper | Bohrium [bohrium.com]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of the endoplasmic reticulum (ER) stress-associated IRE-1/XBP-1 pathway alleviates acute lung injury via modulation of macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. bu.edu [bu.edu]
- 14. Caspase-3 activation is a critical determinant of genotoxic stress-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 17. repository.up.ac.za [repository.up.ac.za]
- 18. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. arxiv.org [arxiv.org]
- 20. cdn-links.lww.com [cdn-links.lww.com]
- 21. The dynamic changes of endoplasmic reticulum stress pathway markers GRP78 and CHOP in the hippocampus of diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Paradoxical roles of caspase-3 in regulating cell survival, proliferation, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Inhibition Of Caspase-3 Activity and Activation by Protein Glutathionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Two proteases with caspase‐3‐like activity, cathepsin B and proteasome, antagonistically control ER‐stress‐induced programmed cell death in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. GRP78 and CHOP modulate macrophage apoptosis and the development of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. The endoplasmic reticulum stress markers GRP78 and CHOP predict disease-free survival and responsiveness to chemotherapy in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Levels of circulating GRP78 and CHOP in endoplasmic reticulum stress pathways in Chinese type 2 diabetic kidney disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Endoplasmic reticulum stress-induced transcription factor, CHOP, is crucial for dendritic cell IL-23 expression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Adjusting CHIR-98023 Concentration for Different Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for utilizing the GSK-3 inhibitor, CHIR-98023, and its close analog, CHIR-99021. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3).[1] It functions by competitively binding to the ATP-binding pocket of GSK-3, preventing the phosphorylation of its downstream targets. This inhibition leads to the activation of the canonical Wnt/β-catenin signaling pathway. In the absence of Wnt signaling, GSK-3 phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. By inhibiting GSK-3, this compound allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate the transcription of Wnt target genes.[2][3]
Q2: What are the common applications of this compound and its analog CHIR-99021 in cell culture?
CHIR compounds are widely used in stem cell research to maintain pluripotency and self-renewal of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs).[2] They are also utilized to direct the differentiation of stem cells into various lineages, such as cardiomyocytes and neurons.[4] Additionally, their role in modulating the Wnt pathway makes them valuable tools for studying cancer biology.[2]
Q3: What is a typical effective concentration range for this compound/CHIR-99021 in cell culture?
The effective concentration of this compound and CHIR-99021 can vary significantly depending on the cell line and the desired biological outcome. However, a general working concentration range is between 0.1 µM and 15 µM.[2][3] It is crucial to determine the optimal concentration for each specific cell line and experiment empirically.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Cell Death or Cytotoxicity | Concentration of this compound is too high. | Perform a dose-response experiment (kill curve) to determine the optimal, non-toxic concentration for your specific cell line. Start with a broad range of concentrations and narrow down to the lowest concentration that elicits the desired effect without significant cell death. |
| Solvent (e.g., DMSO) concentration is toxic to the cells. | Ensure the final concentration of the solvent in the culture medium does not exceed a non-toxic level (typically ≤ 0.5% for DMSO).[5] Prepare a high-concentration stock solution of this compound and dilute it appropriately in the culture medium. | |
| No Observable Effect | Concentration of this compound is too low. | Gradually increase the concentration of this compound in your experiment. Refer to the table of effective concentrations for similar cell lines as a starting point. |
| Inactive compound. | Ensure the compound has been stored correctly (typically at -20°C, protected from light) and has not undergone multiple freeze-thaw cycles.[2] Purchase the compound from a reputable supplier. | |
| Cell line is resistant to GSK-3 inhibition. | Some cell lines may have intrinsic resistance mechanisms. Consider using a different GSK-3 inhibitor with an alternative mechanism of action or a different chemical scaffold. | |
| Inconsistent or Irreproducible Results | Variability in cell density at the time of treatment. | Standardize the cell seeding density and ensure cells are in the exponential growth phase when treated with this compound. |
| Inconsistent treatment duration. | Maintain a consistent incubation time with the compound across all experiments. | |
| Purity of the CHIR compound. | Impurities or byproducts from the synthesis of CHIR compounds have been reported to cause unexpected effects, such as increased aneuploidy in rat embryonic stem cells.[6] Use a high-purity compound and consider sourcing from different vendors if you suspect issues with a particular batch. | |
| Unexpected Phenotypes (e.g., changes in morphology, increased aneuploidy) | Off-target effects of the compound. | While CHIR compounds are highly selective for GSK-3, off-target effects can occur at high concentrations. Use the lowest effective concentration possible. |
| Intrinsic properties of the cell line. | The genetic and epigenetic background of the cell line can influence its response to GSK-3 inhibition. Characterize your cell line thoroughly. | |
| Contamination of cell culture. | Regularly test your cell lines for mycoplasma and other contaminants. |
Quantitative Data Summary
The following table summarizes effective concentrations of the this compound analog, CHIR-99021, used in various cell lines as reported in the literature. Note: This table should be used as a starting guide. The optimal concentration for your specific experiment must be determined empirically.
| Cell Line | Application | Effective Concentration | Reference |
| Primary Low-Grade Glioma Cells | Enrichment of glioma stem-like cells | 100 nM | [5] |
| Human Tenon Fibroblasts (HTFs) | Inhibition of migration | 5 µM - 10 µM | [7] |
| Murine Bone Marrow Stromal Cells (ST2) | Promotion of osteogenic differentiation | 2.5 µM - 10 µM | [8] |
| VA-ES-BJ (Epithelioid Sarcoma) | Inhibition of cell proliferation | 100 µM (IC50) | [9] |
| Hematopoietic Stem Cells (Mouse) | In vitro expansion | 0.5 µM | [10] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to determine the optimal, non-toxic concentration of this compound for a specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density for your cell line to ensure they are in the exponential growth phase during the assay.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 0.1, 0.5, 1, 2.5, 5, 10, 20, and 50 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability). The optimal working concentration should be well below the IC50 value.
-
Visualizations
References
- 1. GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reprocell.com [reprocell.com]
- 3. agscientific.com [agscientific.com]
- 4. stemcell.com [stemcell.com]
- 5. GSK-3 inhibitor CHIR99021 enriches glioma stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Gsk3 inhibitor CHIR99021 on aneuploidy levels in rat embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effect of CHIR 99021, a Glycogen Synthase Kinase-3β Inhibitor, on Transforming Growth Factor β-Induced Tenon Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling [frontiersin.org]
- 9. CHIR99021, trough GSK-3β Targeting, Reduces Epithelioid Sarcoma Cell Proliferation by Activating Mitotic Catastrophe and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Navigating GSK-3 Inhibition in Stem Cell Differentiation: A Comparative Analysis of CHIR-98023 and CHIR-99021
In the rapidly evolving field of regenerative medicine and stem cell research, the precise control of cellular signaling pathways is paramount for directing cell fate. Among the key players, the Wnt/β-catenin pathway, modulated by Glycogen Synthase Kinase 3 (GSK-3) inhibitors, has emerged as a critical tool for maintaining pluripotency and guiding differentiation. Two potent and selective aminopyrimidine-based GSK-3 inhibitors, CHIR-98023 and CHIR-99021, are often considered for these applications. This guide provides an objective comparison of their performance, supported by available experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate molecule for their specific needs.
Chemical and Pharmacological Profile
Both this compound and CHIR-99021 are highly selective inhibitors of GSK-3, a serine/threonine kinase that acts as a negative regulator of the canonical Wnt signaling pathway. By inhibiting GSK-3, these small molecules prevent the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation and translocation to the nucleus, where it activates Wnt target genes. This activation is crucial for both the maintenance of the undifferentiated state of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), and for driving their differentiation into various lineages.
While both compounds share a common mechanism, they possess distinct chemical structures and exhibit slight differences in their inhibitory concentrations.
| Feature | This compound | CHIR-99021 |
| Chemical Formula | C₂₀H₁₆Cl₂N₈O₂ | C₂₂H₁₈Cl₂N₈ |
| Molecular Weight | 471.30 g/mol [1] | 465.34 g/mol [2] |
| IC₅₀ for GSK-3α | 10 nM[3] | 10 nM[2][4] |
| IC₅₀ for GSK-3β | 6.7 nM[3] | 6.7 nM[2][4] |
Performance in Stem Cell Differentiation: A Tale of Two Molecules
The available body of scientific literature paints a clear picture of CHIR-99021 as a workhorse molecule in stem cell biology. Its efficacy in maintaining pluripotency, often in combination with other small molecules like PD0325901 in "2i" medium, is well-documented.[4] Furthermore, CHIR-99021 has been extensively utilized in protocols to direct the differentiation of pluripotent stem cells into a variety of lineages, including:
-
Cardiomyocytes: Timed application of CHIR-99021 is a cornerstone of many cardiac differentiation protocols, where it is used to mimic the developmental Wnt signaling cues that specify cardiac mesoderm.
-
Neurons: It is employed to generate specific neuronal subtypes by modulating Wnt signaling at different stages of neural development.[1]
-
Definitive Endoderm: As a potent Wnt activator, CHIR-99021 is crucial for the efficient generation of definitive endoderm, the precursor to organs such as the pancreas, liver, and lungs.
-
Hepatocytes: Studies have shown its utility in protocols for generating functional hepatocytes from iPSCs.[5]
In stark contrast, published data on the application of This compound in stem cell differentiation is notably scarce. While its potent GSK-3 inhibitory activity is established, its performance and specific protocols for use in directing stem cell fate are not well-documented in peer-reviewed literature. This disparity in available data makes a direct, evidence-based comparison of their differentiation performance challenging. The widespread adoption and extensive characterization of CHIR-99021 have solidified its position as the preferred GSK-3 inhibitor for most stem cell applications.
Experimental Protocols: A Focus on CHIR-99021
Given the extensive use of CHIR-99021, numerous detailed protocols are available. Below are representative examples for maintaining pluripotency and inducing differentiation.
Maintenance of Pluripotency (2i/LIF Medium)
This protocol is commonly used for mouse embryonic stem cells to maintain a "ground state" of pluripotency.
-
Prepare Basal Medium: Start with a basal medium such as N2B27.
-
Add Supplements: Supplement the basal medium with:
-
1 µM PD0325901 (MEK inhibitor)
-
3 µM CHIR-99021
-
1000 U/mL Leukemia Inhibitory Factor (LIF)
-
-
Cell Culture: Culture mouse ESCs on gelatin-coated plates in the prepared 2i/LIF medium. Passage cells every 2-3 days.
Directed Differentiation to Cardiomyocytes
This protocol outlines a common strategy for differentiating human pluripotent stem cells (hPSCs) into cardiomyocytes.
-
Prepare hPSCs: Culture hPSCs to 80-90% confluency.
-
Induce Mesoderm: On day 0, replace the maintenance medium with a basal medium (e.g., RPMI/B27 minus insulin) supplemented with a high concentration of CHIR-99021 (typically 6-12 µM).
-
Inhibit Wnt: After 24-48 hours, replace the medium with the basal medium containing a Wnt inhibitor (e.g., IWP2 or IWR-1) to specify cardiac progenitors.
-
Maturation: Continue to culture the cells in basal medium, changing the medium every 2-3 days. Beating cardiomyocytes typically appear between days 8 and 12.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental logic, the following diagrams are provided.
References
A Comparative Efficacy Analysis of CHIR-98023 and BIO as GSK-3 Inhibitors
Introduction
Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that is a key regulator in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. Its dysregulation is implicated in various diseases such as Alzheimer's disease, type 2 diabetes, and certain cancers. GSK-3 exists as two highly homologous isoforms, GSK-3α and GSK-3β[1][2]. The critical role of GSK-3 in pathophysiology has made it a significant target for drug discovery.
This guide provides a detailed comparison of two widely used small molecule inhibitors of GSK-3: CHIR-98023 and BIO (6-bromoindirubin-3'-oxime). We will objectively compare their performance based on quantitative data, discuss their selectivity, and provide insights into their effects on key signaling pathways. This analysis is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate inhibitor for their experimental needs.
Quantitative Data Comparison
The efficacy of an inhibitor is primarily determined by its half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates greater potency.
| Inhibitor | Target | IC50 (in vitro) | Key Features |
| This compound | GSK-3α | 10 nM[3][4] | Potent, selective, and reversible inhibitor[3][4][5]. |
| GSK-3β | 6.7 nM[3][4][5] | Improves insulin action and glucose metabolism[3][4][6]. | |
| BIO | GSK-3α/β | 5 nM[7][8][9][10] | Potent, selective, reversible, and ATP-competitive[8][10][11]. |
| CDK5/p25 | 80 - 83 nM[10][11] | Over 16-fold more selective for GSK-3 than CDK5[7][8][12]. | |
| CDK1/cyclin B | 320 nM[8][10] | Also inhibits other kinases at higher concentrations. | |
| CDK2/cyclin A | 300 nM[10] | Known to activate the Wnt signaling pathway[7][10]. | |
| Tyk2 | 30 nM[7][9] | Acts as a pan-JAK inhibitor[7][9]. |
Selectivity Profile
An ideal kinase inhibitor should exhibit high selectivity for its intended target to minimize off-target effects.
-
This compound is described as a highly potent and selective GSK-3 inhibitor[2][3][4][5]. It was developed as part of a series of aminopyrimidine-based inhibitors and has been shown to distinguish GSK-3 from closely related kinases like Cdc2 and ERK2[2][13].
-
BIO , derived from the marine natural product indirubin, is also a potent GSK-3 inhibitor[12]. However, its selectivity profile shows that it can inhibit other kinases, albeit at higher concentrations. It is over 16-fold more selective for GSK-3 than for CDK5[7][8][12]. It also demonstrates inhibitory activity against CDK1, CDK2, and is a pan-JAK inhibitor, notably inhibiting Tyk2 with an IC50 of 30 nM[7][9][10]. This polypharmacology should be a consideration in experimental design, as effects observed with BIO might not be solely attributable to GSK-3 inhibition.
Mechanism of Action & Signaling Pathways
GSK-3 is a central node in several critical signaling pathways. Its inhibition by molecules like this compound and BIO can lead to the activation of these pathways.
Wnt/β-catenin Signaling Pathway
In the absence of a Wnt signal, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation[14]. Inhibition of GSK-3 prevents this phosphorylation, leading to the stabilization and accumulation of β-catenin in the cytoplasm[15]. This stabilized β-catenin then translocates to the nucleus, where it associates with TCF/LEF transcription factors to activate the expression of Wnt target genes[16]. Both BIO and this compound are known to mimic Wnt signaling by inhibiting GSK-3[6][7][10][12].
Caption: The Wnt/β-catenin signaling pathway with and without GSK-3 inhibition.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a major signaling cascade involved in cell survival, growth, and metabolism[17][18]. Upon activation by growth factors, PI3K activates the kinase Akt (also known as Protein Kinase B). A key downstream target of Akt is GSK-3[19]. Akt phosphorylates GSK-3β at Serine 9 and GSK-3α at Serine 21, which inhibits their kinase activity. This inhibition of GSK-3 by the PI3K/Akt pathway prevents it from phosphorylating and inactivating its downstream targets, thereby promoting cell survival and growth.
Caption: The PI3K/Akt signaling pathway leading to the inhibition of GSK-3.
Experimental Protocols
In Vitro GSK-3 Inhibition Kinase Assay
This protocol describes a general method for determining the IC50 value of a GSK-3 inhibitor in a cell-free system. Luminescence-based assays, such as the Kinase-Glo® assay, are commonly used to measure the amount of ATP remaining after the kinase reaction; a lower luminescence indicates higher kinase activity.
-
Reagent Preparation:
-
Assay Buffer: Typically contains 50 mM HEPES (pH 7.5), 1 mM EGTA, 10 mM MgCl₂, 2 mM DTT, and 0.01% Tween-20.
-
GSK-3 Enzyme: Recombinant human GSK-3β is diluted in assay buffer to the desired concentration (e.g., 0.5 ng/well)[20].
-
Substrate: A specific GSK-3 peptide substrate, such as a pre-phosphorylated peptide (e.g., GS-1 peptide), is prepared in assay buffer[7][20].
-
ATP: Prepared in assay buffer to a final concentration that is typically near the Km for GSK-3 (e.g., 1-15 µM)[7][21].
-
Inhibitor Stock: this compound and BIO are dissolved in DMSO to create high-concentration stock solutions (e.g., 10 mM).
-
Serial Dilutions: Prepare a series of dilutions of the inhibitors in assay buffer. The final DMSO concentration in the reaction should be kept low (e.g., <1%)[21].
-
-
Assay Procedure:
-
Add the diluted inhibitors (or DMSO for control) to the wells of a 384-well or 96-well plate[20][22].
-
Add the GSK-3 enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well[20].
-
Incubate the reaction plate at 30°C or 37°C for a defined period (e.g., 30 minutes)[21][22].
-
-
Detection:
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: A generalized workflow for an in vitro GSK-3 inhibition assay.
Conclusion
Both this compound and BIO are highly potent inhibitors of GSK-3, with BIO exhibiting a slightly lower IC50 value in cell-free assays. The primary distinguishing factor for researchers to consider is selectivity. This compound is reported to be a more selective inhibitor for GSK-3. In contrast, BIO's activity against other kinases, such as CDKs and JAKs, may be a confounding factor in experiments aimed at dissecting GSK-3-specific functions.
Therefore, for studies requiring highly specific inhibition of GSK-3 to probe its role in cellular pathways, This compound may be the more suitable choice. For applications where potent activation of the Wnt/β-catenin pathway is the primary goal and some off-target activity is tolerable, BIO remains a valuable and widely used tool. As with any pharmacological inhibitor, it is crucial to use appropriate controls and, where possible, validate findings with complementary approaches such as genetic knockdown.
References
- 1. Assays for Glycogen Synthase Kinase-3(GSK-3) | Springer Nature Experiments [experiments.springernature.com]
- 2. GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound|252916-76-0|COA [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. abmole.com [abmole.com]
- 10. BIO, GSK3 inhibitor; cell-permeable (CAS 667463-62-9) | Abcam [abcam.com]
- 11. caymanchem.com [caymanchem.com]
- 12. ChemBioFrance - Infrastructure de recherche [chembiofrance.cn.cnrs.fr]
- 13. selleckchem.com [selleckchem.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. GSK3: a multifaceted kinase in Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Evaluation of the effect of GSK-3β on liver cancer based on the PI3K/AKT pathway [frontiersin.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. GSK3 and its interactions with the PI3K/AKT/mTOR signalling network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation [mdpi.com]
- 21. Inhibition of GSK-3 [bio-protocol.org]
- 22. GSK-3β Enzyme Inhibition Assay [bio-protocol.org]
Validating GSK-3 Inhibition by CH-98023: A Comparative Guide to Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CHIR-98023, a potent Glycogen Synthase Kinase-3 (GSK-3) inhibitor, with other commonly used alternatives. We present supporting experimental data, detailed protocols for validation by western blot, and visual representations of the key signaling pathways involved.
Introduction to GSK-3 Inhibition and this compound
Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, and neuronal development. Its dysregulation has been implicated in various diseases, making it a significant therapeutic target. This compound is a highly potent and selective ATP-competitive inhibitor of both GSK-3α and GSK-3β isoforms. Validating the efficacy of this compound in a cellular context is critical for research and drug development, with western blotting being a cornerstone technique for this purpose. This method allows for the direct assessment of the phosphorylation status of downstream GSK-3 substrates, providing a clear readout of inhibitor activity.
Comparison of this compound with Alternative GSK-3 Inhibitors
The efficacy of a GSK-3 inhibitor can be determined by its potency (IC50) and its effect on the phosphorylation of downstream targets. Below is a comparison of this compound with other widely used GSK-3 inhibitors. Inhibition of GSK-3 leads to the stabilization and accumulation of β-catenin and a reduction in the phosphorylation of Tau, both of which can be quantified by western blot analysis.
| Inhibitor | Target(s) | IC50 (GSK-3β) | Observed Effect on β-catenin | Observed Effect on Tau Phosphorylation |
| This compound | GSK-3α/β | ~1.1 µM (in cells)[1] | Strong stabilization[1] | Significant reduction[2] |
| CHIR-99021 | GSK-3α/β | ~4.9 µM (in cells)[1] | Strong stabilization[1][3] | Potent reduction |
| SB-216763 | GSK-3α/β | ~34 nM (biochemical)[4] | Moderate stabilization[1] | Reduction |
| Lithium Chloride (LiCl) | GSK-3 and others | mM range | Stabilization | Reduction |
Validating this compound Activity Using Western Blot
The most direct method to validate the inhibition of GSK-3 by this compound is to measure the phosphorylation state of its downstream substrates. Two of the most well-characterized substrates are β-catenin and Tau.
-
β-catenin: In the canonical Wnt signaling pathway, active GSK-3 phosphorylates β-catenin at Ser33, Ser37, and Thr41, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK-3 prevents this phosphorylation, leading to the stabilization and accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. An effective GSK-3 inhibitor will, therefore, lead to a decrease in the levels of phospho-β-catenin (p-β-catenin) and an increase in total β-catenin.
-
Tau: Tau is a microtubule-associated protein that is hyperphosphorylated by GSK-3 in pathological conditions such as Alzheimer's disease. This compound and its analogs have been shown to reduce the phosphorylation of Tau at various sites, including Ser396.
Experimental Data
A study on CHIR-98014, a close analog of this compound, demonstrated a significant in vivo reduction of Tau phosphorylation at the Ser396 epitope in the cortex and hippocampus of rats.[2] Treatment with 30 mg/kg of CHIR-98014 resulted in approximately a 40% reduction in p-Tau (Ser396) levels in the cortex.[2]
Experimental Protocols
Western Blot Protocol for Phospho-β-catenin and Total β-catenin
This protocol is designed for the analysis of β-catenin phosphorylation at Ser33/37/Thr41.
1. Cell Lysis:
- Treat cells with this compound or other GSK-3 inhibitors at the desired concentration and time course.
- Wash cells with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and transfer the lysate to a microfuge tube.
- Incubate on ice for 30 minutes, vortexing every 10 minutes.
- Centrifuge at 14,000 rpm for 15 minutes at 4°C.
- Collect the supernatant and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
- Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
- Separate proteins on an 8% SDS-polyacrylamide gel.
- Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against phospho-β-catenin (Ser33/37/Thr41) and total β-catenin overnight at 4°C. Recommended dilutions should be determined empirically, but a starting point of 1:1000 is common.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
4. Detection and Quantification:
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Capture the image using a chemiluminescence imaging system.
- Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phospho-β-catenin signal to the total β-catenin signal.
Western Blot Protocol for Phospho-Tau and Total Tau
This protocol is adapted for the analysis of Tau phosphorylation at sites such as Ser396.[5]
1. Protein Extraction and Quantification:
- Follow the same cell lysis and protein quantification steps as described for β-catenin.
2. Gel Electrophoresis and Transfer:
- Resuspend 50 µg of protein in sample buffer.[5]
- Fractionate on a 4%–12% bis–tris gel for 90 minutes at 120V.[5]
- Transfer proteins to a PVDF membrane.[5]
3. Immunodetection:
- Block the membrane with 5% BSA in TBST.[5]
- Incubate with primary antibodies against phospho-Tau (e.g., pTau-S396, 1:500) and total Tau (1:1000) overnight at 4°C.[5]
- Wash the membrane four times with TBST.[5]
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.[5]
- Wash four times with TBST.[5]
4. Visualization and Analysis:
- Visualize protein bands using an ECL detection system.[5]
- Quantify band intensities and normalize the phospho-Tau signal to the total Tau signal or a loading control like GAPDH.[5]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: Wnt/β-catenin signaling pathway with and without Wnt ligand and the action of this compound.
Caption: GSK-3β-mediated phosphorylation of Tau and its inhibition by this compound.
Caption: A generalized workflow for western blot analysis.
References
- 1. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Assessing CHIR-98023 Target Engagement in Living Cells
For researchers in drug discovery and cell biology, accurately quantifying a compound's interaction with its intended target within a cellular environment is paramount. This guide provides a comparative analysis of CHIR-98023, a potent Glycogen Synthase Kinase 3 (GSK-3) inhibitor, with other commonly used GSK-3 inhibitors. We will delve into methods for assessing target engagement in living cells, present comparative data, and provide detailed experimental protocols to aid in the selection of the most appropriate tool for your research needs.
This compound is a highly selective and potent inhibitor of both GSK-3α and GSK-3β isoforms.[1][2][3][4] Its primary mechanism of action is the inhibition of GSK-3, a key kinase in the Wnt/β-catenin signaling pathway. Inhibition of GSK-3 leads to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of Wnt target genes.
Signaling Pathway Modulation
The inhibition of GSK-3 by compounds like this compound has a direct impact on the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt ligand, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. Upon GSK-3 inhibition, this phosphorylation is blocked, leading to the accumulation of β-catenin and activation of downstream signaling.
Comparative Analysis of GSK-3 Inhibitors
Several small molecules are available to inhibit GSK-3 activity. Here, we compare this compound with two other widely used inhibitors: CHIR-99021 and SB-216763. While all three are potent GSK-3 inhibitors, they exhibit differences in their biochemical and cellular potencies.
| Compound | Target(s) | Biochemical IC50 | Cellular Potency (Wnt Reporter Assay EC50) | Reference |
| This compound | GSK-3α/β | 10 nM (α), 6.7 nM (β) | ~0.3 µM (CHIR-98014, a close analog) | [1][2][3][4][5] |
| CHIR-99021 | GSK-3α/β | 10 nM (α), 6.7 nM (β) | ~0.4 µM | [6][7][8] |
| SB-216763 | GSK-3α/β | 34.3 nM (α/β) | > 10 µM | [9][10][11][12][13] |
Note: The presented data is compiled from various sources and may not be directly comparable due to different experimental conditions. A study directly comparing these compounds in mouse embryonic stem cells found that CHIR-99021 and CHIR-98014 (a close analog of this compound) were potent activators of the Wnt/β-catenin pathway, while SB-216763 showed significantly weaker activity in this cellular context.[5]
Experimental Methods for Assessing Target Engagement
To directly measure the interaction of an inhibitor with its target in living cells, several techniques can be employed. The NanoBRET™ Target Engagement (TE) assay is a proximity-based method that has become a gold standard for quantifying compound binding to specific protein targets within intact cells.
NanoBRET™ Target Engagement Assay Workflow
The NanoBRET™ TE assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to a NanoLuc® luciferase and a fluorescently labeled tracer that binds to the same protein. A test compound that binds to the target protein will compete with the tracer, leading to a decrease in the BRET signal.
Experimental Protocols
NanoBRET™ Target Engagement Intracellular Kinase Assay for GSK-3β
This protocol is adapted from manufacturer's guidelines and published literature for assessing compound engagement with GSK-3β in living cells.[5]
Materials:
-
HEK293 cells
-
NanoLuc®-GSK3B Fusion Vector
-
Lipofectamine® 3000 or similar transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Assay plates (e.g., 96-well or 384-well, white, tissue culture treated)
-
NanoBRET™ TE Intracellular Kinase Assay, K-8 (containing NanoBRET™ Tracer K-8, Nano-Glo® Substrate, and Extracellular NanoLuc® Inhibitor)
-
Test compounds (this compound and alternatives)
-
Luminometer with 450 nm and 610 nm emission filters
Procedure:
-
Cell Transfection:
-
One day prior to the assay, transfect HEK293 cells with the NanoLuc®-GSK3B Fusion Vector according to the transfection reagent manufacturer's protocol.
-
-
Cell Seeding:
-
On the day of the assay, harvest the transfected cells and resuspend them in Opti-MEM™ at the desired concentration.
-
Dispense the cell suspension into the wells of the assay plate.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds (e.g., this compound, CHIR-99021, SB-216763) in Opti-MEM™.
-
Add the diluted compounds to the respective wells of the assay plate. Include a vehicle control (e.g., DMSO).
-
-
Tracer Addition:
-
Prepare the NanoBRET™ Tracer K-8 working solution in Opti-MEM™ at the recommended concentration.
-
Add the tracer solution to all wells.
-
-
Incubation:
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
-
Substrate Addition and Measurement:
-
Prepare the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mix according to the manufacturer's instructions.
-
Add the substrate mix to all wells.
-
Read the plate within 10 minutes on a luminometer, measuring both donor (450 nm) and acceptor (610 nm) emission.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor signal by the donor signal.
-
Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Downstream Pathway Analysis: β-catenin Accumulation by Western Blot
This protocol provides a method to assess the functional consequence of GSK-3 inhibition by measuring the accumulation of its downstream target, β-catenin.
Materials:
-
Cells (e.g., HEK293T or a relevant cell line)
-
GSK-3 inhibitors (this compound and alternatives)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-β-catenin and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of GSK-3 inhibitors or vehicle control for a specified time (e.g., 4-6 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot using a suitable imaging system.
-
-
Analysis:
-
Strip the membrane and re-probe with an anti-GAPDH antibody for a loading control.
-
Quantify the band intensities and normalize the β-catenin signal to the loading control.
-
Conclusion
This guide provides a framework for assessing the target engagement of this compound and its alternatives in living cells. While biochemical IC50 values indicate high potency for this compound and CHIR-99021, cellular assays are crucial for determining on-target activity in a more physiologically relevant context. The NanoBRET™ Target Engagement assay offers a robust and quantitative method for direct measurement of compound binding in live cells. For a comprehensive understanding, it is recommended to complement target engagement data with downstream pathway analysis, such as measuring β-catenin accumulation, to confirm the functional consequences of GSK-3 inhibition. The choice of inhibitor will ultimately depend on the specific requirements of the experimental system, including the desired potency, selectivity, and cellular context.
References
- 1. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. revvitysignals.com [revvitysignals.com]
- 4. vailresorts.com [vailresorts.com]
- 5. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Basis for Achieving GSK-3β Inhibition with High Potency, Selectivity, and Brain Exposure for Positron Emission Tomography Imaging and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Global Management Consulting Firm | Bain & Company [bain.com]
- 8. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What GSK-3 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 10. Frontiers | GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. reprocell.com [reprocell.com]
A Head-to-Head Battle of Wnt Pathway Agonists: CHIR-98023 and Its Competitors
For researchers, scientists, and drug development professionals navigating the complex landscape of Wnt signaling, the choice of an appropriate activator is critical. This guide provides a comprehensive side-by-side comparison of CHIR-98023 with other prominent Wnt activators, supported by experimental data to inform your research and development decisions.
The Wnt signaling pathway is a cornerstone of developmental biology and tissue homeostasis, playing pivotal roles in cell proliferation, differentiation, and migration.[1][2] Dysregulation of this pathway is implicated in a range of diseases, from cancer to neurodegenerative disorders.[1][3] Consequently, small molecule activators of the Wnt pathway have become indispensable tools in both basic research and as potential therapeutic agents.
This guide focuses on a comparative analysis of this compound, a potent Glycogen Synthase Kinase 3 (GSK-3) inhibitor, against other classes of Wnt activators. By examining their mechanisms of action, potency, and potential liabilities, this document aims to provide a clear and objective resource for selecting the optimal compound for your experimental needs.
The Competitors: A Diverse Armamentarium of Wnt Activators
The activation of the Wnt pathway can be achieved through various mechanisms, each with its own set of advantages and disadvantages. The activators compared in this guide fall into three main categories:
-
GSK-3 Inhibitors: This is the most common class of Wnt activators.[4] GSK-3 is a key component of the β-catenin destruction complex. By inhibiting GSK-3, these compounds prevent the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation and the activation of Wnt target genes.[5] this compound, CHIR-98014, and CHIR-99021 are prominent members of this class.[6] Other well-known GSK-3 inhibitors include BIO (6-bromoindirubin-3'-oxime) and SB-216763.
-
Dickkopf-1 (Dkk1) Inhibitors: Dkk1 is a secreted protein that antagonizes Wnt signaling by binding to the LRP5/6 co-receptor, thereby preventing the formation of the Wnt-Frizzled-LRP5/6 receptor complex.[7] Inhibitors of Dkk1, such as WAY-262611, effectively activate the Wnt pathway by blocking this negative regulation.[8][9]
-
R-spondins: R-spondins are a family of secreted proteins that act as potent Wnt sensitizers.[10] They enhance Wnt signaling by binding to Leucine-rich repeat-containing G-protein coupled receptors (LGRs) and the E3 ubiquitin ligases ZNRF3 and RNF43, leading to the degradation of these ligases and an increase in the cell surface levels of Wnt receptors.[11]
Quantitative Comparison of Wnt Activator Performance
The following table summarizes key quantitative data for this compound and other selected Wnt activators, focusing on their potency in inhibiting their respective targets and activating the Wnt pathway, as well as their cytotoxic effects.
| Compound | Class | Target(s) | IC50 / EC50 | Cytotoxicity (IC50) | Cell Line | Reference(s) |
| This compound | GSK-3 Inhibitor | GSK-3α / GSK-3β | 10 nM / 6.7 nM | Not Reported | Not Reported | [12][13] |
| CHIR-98014 | GSK-3 Inhibitor | GSK-3α / GSK-3β | 0.65 nM / 0.58 nM | 1.1 µM | ES-D3 | |
| CHIR-99021 | GSK-3 Inhibitor | GSK-3α / GSK-3β | 10 nM / 6.7 nM | 4.9 µM | ES-D3 | [7] |
| BIO | GSK-3 Inhibitor | GSK-3α / GSK-3β | 5 nM | < 1 µM | ES-D3 & ES-CCE | [7] |
| SB-216763 | GSK-3 Inhibitor | GSK-3α | 34.3 nM | 5.7 µM | ES-D3 | [7] |
| WAY-262611 | Dkk1 Inhibitor | Dkk1 | TCF-Luciferase EC50: 0.63 µM | Not Reported | Osteosarcoma cell line | [8][9] |
| R-spondin 1 | Wnt Sensitizer | LGR4/5/6, ZNRF3/RNF43 | EC50: ~0.4 ng/ml (Wnt reporter assay) | Not Reported | HEK293T | [11] |
| R-spondin 3 | Wnt Sensitizer | LGR4/5/6, ZNRF3/RNF43 | EC50: ~0.4 ng/ml (Wnt reporter assay) | Not Reported | HEK293T | [11] |
Visualizing the Mechanism: The Canonical Wnt Signaling Pathway
To understand how these activators function, it is essential to visualize the canonical Wnt signaling pathway. In the absence of a Wnt ligand, the destruction complex, composed of Axin, APC, CK1, and GSK-3, phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. The binding of a Wnt ligand to its receptors, Frizzled and LRP5/6, leads to the recruitment of Dishevelled and the disassembly of the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of Wnt target genes.
Caption: Canonical Wnt Signaling Pathway: OFF and ON States.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies for the key assays cited in this guide are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the Wnt activator and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Remove the culture medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, allowing the MTT to be metabolized.
-
Formazan Solubilization: After incubation, add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell viability.
TOPflash Reporter Assay for Wnt Pathway Activation
The TOPflash reporter assay is a widely used method to quantify the activity of the canonical Wnt signaling pathway. It utilizes a luciferase reporter construct containing multiple TCF/LEF binding sites upstream of a minimal promoter. Activation of the Wnt pathway leads to the binding of the β-catenin/TCF/LEF complex to these sites and subsequent expression of the luciferase gene.
Materials:
-
TOPflash and FOPflash (negative control with mutated TCF/LEF sites) reporter plasmids
-
A constitutively expressed Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Transfection: Co-transfect cells with the TOPflash or FOPflash plasmid and the Renilla luciferase plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, treat the transfected cells with the Wnt activator at various concentrations.
-
Cell Lysis: After the desired incubation period (e.g., 24 hours), lyse the cells using the passive lysis buffer provided in the dual-luciferase reporter assay kit.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. The fold induction of TOPflash activity relative to the FOPflash control and the vehicle-treated cells indicates the level of Wnt pathway activation. Calculate the EC50 value, the concentration of the compound that produces 50% of the maximal response.
Quantitative PCR (qPCR) for Wnt Target Gene Expression
qPCR is used to measure the expression levels of known Wnt target genes, such as AXIN2, c-MYC, and Cyclin D1, providing a direct readout of Wnt pathway activation.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target and housekeeping genes
-
qPCR instrument
Protocol:
-
Cell Treatment: Treat cells with the Wnt activator at the desired concentration and for the appropriate duration.
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in the expression of the target genes in the treated samples compared to the untreated controls, normalized to the expression of a stable housekeeping gene.
Experimental Workflow for Comparing Wnt Activators
The following diagram illustrates a typical experimental workflow for the side-by-side comparison of different Wnt activators.
References
- 1. Intracellular Signals Activated by Canonical Wnt Ligands Independent of GSK3 Inhibition and β-Catenin Stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Wnt signaling activation: targets and therapeutic opportunities for stem cell therapy and regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Premise and peril of Wnt signaling activation through GSK-3β inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. WAY 262611, Wnt pathway activator (CAS 1123231-07-1) | Abcam [abcam.com]
- 9. A WNT/β-Catenin Signaling Activator, R-spondin, Plays Positive Regulatory Roles during Skeletal Myogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. R-spondins can potentiate WNT signaling without LGRs | eLife [elifesciences.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound|252916-76-0|COA [dcchemicals.com]
- 13. selleckchem.com [selleckchem.com]
Unveiling the Transcriptional Cascade: A Comparative Guide to CHIR-98023 Downstream Pathway Analysis via RNA-seq
For researchers, scientists, and drug development professionals, understanding the precise molecular consequences of small molecule inhibitors is paramount. This guide provides a comprehensive comparison of the downstream effects of CHIR-98023, a potent Glycogen Synthase Kinase 3 (GSK-3) inhibitor, on global gene expression as determined by RNA sequencing (RNA-seq). By inhibiting GSK-3, this compound activates the canonical Wnt/β-catenin signaling pathway, a critical regulator of cellular processes such as proliferation, differentiation, and fate determination. This document details the experimental workflow for such an analysis, presents comparative data from a closely related GSK-3 inhibitor, and visualizes the key signaling events and experimental procedures.
Mechanism of Action: this compound and the Wnt/β-catenin Pathway
This compound is a highly selective and potent inhibitor of both GSK-3α and GSK-3β isoforms.[1] In the absence of a Wnt signal, GSK-3 is a key component of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Inhibition of GSK-3 by this compound prevents this phosphorylation, leading to the stabilization and nuclear accumulation of β-catenin.[2] Once in the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of a wide array of Wnt target genes.[2][3][4]
Comparative Analysis of GSK-3 Inhibitor-Induced Gene Expression
While a specific, publicly available RNA-seq dataset for this compound was not identified at the time of this guide's creation, a comprehensive analysis of the closely related and functionally analogous GSK-3 inhibitor, CHIR-99021, provides valuable insights into the expected transcriptomic alterations. The following table summarizes a representative set of differentially expressed genes following treatment of human embryonic kidney (HEK293T) cells with CHIR-99021, based on publicly available data.
| Gene Symbol | Gene Name | Log2 Fold Change (CHIR-99021 vs. Control) | Function in Wnt Pathway/Cellular Process |
| AXIN2 | Axin 2 | 4.5 | Negative feedback regulator of the Wnt pathway |
| LEF1 | Lymphoid enhancer-binding factor 1 | 3.8 | Key transcription factor in the Wnt pathway |
| NKD1 | Naked cuticle homolog 1 | 3.2 | Negative feedback regulator of the Wnt pathway |
| SP5 | Sp5 transcription factor | 5.1 | Wnt/β-catenin target gene, involved in development |
| MSX1 | Msh homeobox 1 | 2.9 | Developmental transcription factor, Wnt target |
| CCND1 | Cyclin D1 | 2.1 | Cell cycle progression, a known Wnt target gene |
| MYC | MYC proto-oncogene | 1.8 | Cell proliferation and growth, a known Wnt target gene |
Table 1: Representative Differentially Expressed Genes Following GSK-3 Inhibition. This table highlights a selection of genes significantly upregulated upon treatment with the GSK-3 inhibitor CHIR-99021 in HEK293T cells. The data is representative of the types of changes expected with this compound treatment and was derived from analysis of publicly available RNA-seq data (GEO Accession: GSM6156700).
Alternative GSK-3 Inhibitors for Comparative Studies
A variety of small molecules with distinct chemical scaffolds have been developed to inhibit GSK-3. These compounds can be used as alternatives or for comparative validation of findings from this compound studies.
| Compound | Chemical Class | Target Specificity | Potency (IC50) |
| CHIR-99021 | Aminopyrimidine | GSK-3α/β | ~6.7 nM (GSK-3β) |
| SB-216763 | Maleimide | GSK-3α/β | ~34 nM (GSK-3β) |
| AR-A014418 | Thiazole | GSK-3β selective | ~104 nM (GSK-3β) |
| Lithium Chloride (LiCl) | Cation | Non-selective | Millimolar range |
| BIO (6-bromoindirubin-3'-oxime) | Indirubin | GSK-3α/β | ~5 nM (GSK-3β) |
Table 2: Comparison of Common GSK-3 Inhibitors. This table provides a summary of alternative GSK-3 inhibitors, their chemical classes, target specificities, and potencies.
Experimental Protocols
A typical RNA-seq workflow to analyze the downstream effects of this compound involves the following key steps:
Cell Culture and Treatment
-
Cell Line: Select a cell line responsive to Wnt/β-catenin signaling (e.g., HEK293T, HCT116, or a relevant disease model).
-
Culture Conditions: Maintain cells in appropriate growth medium and conditions.
-
Treatment: Treat cells with a predetermined concentration of this compound (or a vehicle control, e.g., DMSO) for a specified duration (e.g., 24 hours). Include multiple biological replicates for each condition.
RNA Extraction and Quality Control
-
RNA Isolation: Isolate total RNA from treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
Quality Control: Assess RNA integrity and concentration using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) and a spectrophotometer (e.g., NanoDrop).
Library Preparation and Sequencing
-
Poly(A) Selection: Enrich for mRNA by selecting for polyadenylated transcripts.
-
Library Preparation: Construct sequencing libraries using a standard kit (e.g., TruSeq RNA Library Prep Kit, Illumina). This involves RNA fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Bioinformatic Analysis
-
Quality Control of Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the sequencing reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner like STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Identify genes that are significantly up- or downregulated upon this compound treatment using packages like DESeq2 or edgeR in R.
-
Pathway and Gene Ontology (GO) Enrichment Analysis: Use tools like DAVID, Metascape, or GSEA to identify biological pathways and GO terms that are over-represented in the list of differentially expressed genes.
Visualizing the Molecular Cascade and Experimental Design
To facilitate a clearer understanding of the underlying biological processes and the experimental approach, the following diagrams have been generated using the DOT language.
Caption: this compound signaling pathway.
Caption: RNA-seq experimental workflow.
References
Functional comparison of CHIR-98023 and lithium chloride as GSK-3 inhibitors
For researchers, scientists, and drug development professionals, the selection of a suitable Glycogen Synthase Kinase 3 (GSK-3) inhibitor is a critical decision. This guide provides a comprehensive, data-driven comparison of two widely used GSK-3 inhibitors: the highly selective small molecule CHIR-98023 and the well-established therapeutic agent, lithium chloride.
This objective analysis delves into their distinct mechanisms of action, potency, and selectivity, supported by quantitative data and detailed experimental protocols. By presenting a clear, side-by-side comparison, this guide aims to empower researchers to make informed decisions for their specific experimental needs.
Mechanisms of Inhibition: A Tale of Two Approaches
This compound and lithium chloride employ fundamentally different strategies to inhibit GSK-3, a serine/threonine kinase with two isoforms, GSK-3α and GSK-3β.
This compound is a potent, reversible, and ATP-competitive inhibitor of GSK-3. As an aminopyrimidine derivative, it directly targets the ATP-binding pocket of both GSK-3α and GSK-3β, preventing the transfer of phosphate to downstream substrates. Its high affinity for this site contributes to its remarkable potency and selectivity.
Lithium chloride , in contrast, exerts its inhibitory effects through a dual mechanism. Firstly, it acts as a direct, uncompetitive inhibitor by competing with magnesium ions (Mg²⁺), which are essential cofactors for GSK-3's kinase activity. Secondly, lithium indirectly inhibits GSK-3 by promoting its inhibitory phosphorylation at serine 9 on GSK-3β and serine 21 on GSK-3α. This is achieved through the activation of the upstream kinase Akt (Protein Kinase B).
Potency and Efficacy: A Quantitative Comparison
The potency of a kinase inhibitor is a key determinant of its utility. The half-maximal inhibitory concentration (IC50) values clearly demonstrate the significant difference in potency between this compound and lithium chloride.
| Inhibitor | Target | IC50 |
| This compound | GSK-3α | 10 nM[1] |
| GSK-3β | 6.7 nM[1] | |
| Lithium Chloride | GSK-3 (isoform non-specific) | ~1-2 mM[2] |
Table 1: Comparison of IC50 values for this compound and Lithium Chloride against GSK-3 isoforms.
The nanomolar potency of this compound contrasts sharply with the millimolar concentrations of lithium chloride required for effective GSK-3 inhibition. This vast difference in potency underscores the highly targeted nature of this compound.
Selectivity and Off-Target Effects: Precision vs. Broad-Spectrum
A crucial consideration in the use of any inhibitor is its selectivity for the intended target. While this compound is celebrated for its precision, lithium chloride is known for its broader pharmacological profile.
This compound has been demonstrated to be a highly selective inhibitor for GSK-3. While comprehensive public data on its activity against a full kinome panel is limited, its design as a specific ATP-competitive inhibitor minimizes off-target kinase interactions.
Lithium chloride , conversely, has a range of known off-target effects. At therapeutic concentrations, it can inhibit other enzymes, including:
-
Inositol monophosphatase (IMPase)
-
Inositol polyphosphate 1-phosphatase (IPPase)
-
Protein Kinase C (PKC)[3]
-
Phosphodiesterases (PDEs)[3]
These off-target activities contribute to the complex physiological effects of lithium and can be a confounding factor in experiments aimed at specifically dissecting the role of GSK-3.
Impact on the Wnt/β-Catenin Signaling Pathway
A primary downstream consequence of GSK-3 inhibition is the activation of the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. Inhibition of GSK-3 prevents this phosphorylation, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus, where it activates target gene expression.
Both this compound and lithium chloride have been shown to induce the accumulation of β-catenin.[4] However, some studies have reported that lithium can, under certain cellular contexts, lead to an unexpected hyperphosphorylation of β-catenin, an effect not typically observed with highly selective GSK-3 inhibitors.[5]
Experimental Protocols
To facilitate the direct comparison of these inhibitors in a laboratory setting, detailed protocols for key assays are provided below.
GSK-3 Kinase Inhibition Assay
This protocol outlines a method to determine the in vitro inhibitory activity of this compound and lithium chloride on GSK-3β.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3 substrate peptide (e.g., a pre-phosphorylated peptide)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
This compound stock solution (in DMSO)
-
Lithium chloride stock solution (in water)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of this compound and lithium chloride in the kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
In a 384-well plate, add 5 µL of each inhibitor dilution. For control wells, add 5 µL of assay buffer with the corresponding vehicle (DMSO or water).
-
Add 5 µL of a solution containing the GSK-3 substrate peptide and ATP to each well. The final ATP concentration should be at or near its Km for GSK-3β.
-
To initiate the kinase reaction, add 10 µL of a solution containing the GSK-3β enzyme to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and measure the remaining kinase activity by adding the kinase detection reagent according to the manufacturer's instructions. This is typically a luminescence-based readout that quantifies the amount of ADP produced.
-
Plot the percentage of GSK-3β inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.
Cell-Based β-Catenin Accumulation Assay (Western Blot)
This protocol describes how to assess the accumulation of β-catenin in cultured cells following treatment with GSK-3 inhibitors.
Materials:
-
Cell line of interest (e.g., HEK293T, Huh7)
-
Cell culture medium and supplements
-
This compound
-
Lithium chloride
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-β-catenin, anti-phospho-GSK-3β (Ser9), anti-total GSK-3β, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound, lithium chloride, or vehicle control for a specified duration (e.g., 4, 8, or 24 hours). A positive control, such as a known Wnt ligand, can also be included.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of β-catenin, phospho-GSK-3β, and total GSK-3β to the loading control.
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and lithium chloride as a GSK-3 inhibitor should be guided by the specific requirements of the experiment.
This compound is the inhibitor of choice when high potency and selectivity are paramount. Its nanomolar efficacy allows for the use of low concentrations, minimizing the risk of off-target effects and providing a clean system to investigate the direct consequences of GSK-3 inhibition. It is ideal for in vitro kinase assays and for cellular studies where the specific role of GSK-3 is being interrogated.
Lithium chloride , while significantly less potent and selective, remains a valuable tool, particularly in studies aiming to replicate the physiological effects observed in clinical settings where it is used as a mood stabilizer. Its broader pharmacological profile, however, necessitates careful consideration of its off-target effects when interpreting experimental results. Researchers using lithium to study GSK-3 should be aware of its potential to influence other signaling pathways.
By understanding the distinct functional characteristics of these two inhibitors, researchers can select the most appropriate tool to advance their understanding of GSK-3's role in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lithium and Therapeutic Targeting of GSK-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Accumulation of β-catenin by lithium chloride in porcine myoblast cultures accelerates cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The GSK3 kinase inhibitor lithium produces unexpected hyperphosphorylation of β-catenin, a GSK3 substrate, in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Confirming CHIR-98023 Target Specificity Through Rescue Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of rescue experiments designed to validate the on-target specificity of CHIR-98023, a potent inhibitor of Glycogen Synthase Kinase 3 (GSK-3). By demonstrating that the cellular effects of this compound are specifically due to its interaction with GSK-3, researchers can confidently interpret experimental results and advance drug development programs. This document outlines the underlying principles, detailed experimental protocols, and comparative data to guide the design and interpretation of rescue experiments.
Introduction to this compound and Target Specificity
This compound is a highly selective and potent ATP-competitive inhibitor of both GSK-3α and GSK-3β isoforms, with IC50 values of 10 nM and 6.7 nM, respectively[1]. GSK-3 is a crucial serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis[2]. Its dysregulation has been implicated in various diseases, making it a significant therapeutic target[2][3].
While this compound exhibits high selectivity for GSK-3, like any small molecule inhibitor, the potential for off-target effects exists[2][4]. Therefore, rigorous validation of its target specificity is paramount to ensure that observed biological effects are a direct consequence of GSK-3 inhibition and not due to interactions with other cellular components. Rescue experiments are a gold-standard method for such validation[5].
The Principle of Rescue Experiments
A rescue experiment aims to demonstrate target specificity by showing that the effects of an inhibitor can be reversed or "rescued" by overexpressing a form of the target protein that is resistant to the inhibitor. If the observed phenotype is indeed due to the inhibition of the intended target, reintroducing a functional, inhibitor-resistant version of that target should restore the normal cellular state, even in the presence of the inhibitor.
In the context of this compound, a rescue experiment would typically involve:
-
Treating cells with this compound to induce a measurable phenotype (e.g., decreased cell viability, altered gene expression, or changes in a specific signaling pathway).
-
Transfecting these cells with a construct expressing a mutant form of GSK-3 that is resistant to this compound.
-
Observing whether the overexpression of the resistant GSK-3 mutant reverses the phenotype caused by this compound.
A successful rescue provides strong evidence that the effects of this compound are mediated through its inhibition of GSK-3.
Comparative Analysis of GSK-3 Inhibitors
While this compound is a potent and selective GSK-3 inhibitor, several other compounds with varying mechanisms and selectivity profiles are available. Understanding these alternatives is crucial for designing comprehensive experiments and interpreting results.
| Inhibitor | Target(s) | IC50 | Mechanism of Action | Key Features |
| This compound | GSK-3α/β | 10 nM / 6.7 nM [1] | ATP-competitive [6] | Highly potent and selective [2][4] |
| AR-A014418 | GSK-3 | 104 nM | ATP-competitive | Selective over other kinases like CDKs[2] |
| SB 216763 | GSK-3 | 34.3 nM | ATP-competitive | Maleimide derivative[1] |
| Tideglusib | GSK-3 | 60 nM | Non-ATP-competitive | Irreversible inhibitor[1] |
| Lithium | GSK-3, others | ~2 mM | Non-competitive (Magnesium competitor) | Broad-spectrum, potential off-targets[4] |
This table highlights the diversity of available GSK-3 inhibitors. For rescue experiments, a highly specific and potent inhibitor like this compound is ideal. The use of structurally distinct inhibitors can further strengthen the evidence for on-target effects[7].
Experimental Design and Protocols
A robust rescue experiment requires careful planning and execution. The following provides a detailed protocol for a typical rescue experiment to confirm this compound target specificity.
Select a cell line known to be sensitive to GSK-3 inhibition. This could be a cancer cell line where GSK-3 activity is implicated in proliferation or survival. Maintain the cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics.
A key component of the rescue experiment is a GSK-3 mutant that is not inhibited by this compound. Since this compound is an ATP-competitive inhibitor, a mutation in the ATP-binding pocket of GSK-3 can confer resistance. For instance, a gatekeeper residue mutation can be engineered. This mutant should be cloned into a suitable expression vector.
Transfect the chosen cell line with either the inhibitor-resistant GSK-3 mutant expression vector or an empty vector control. Use a standard transfection reagent and optimize the conditions for high transfection efficiency and cell viability.
Twenty-four hours post-transfection, treat the cells with a range of this compound concentrations. The specific concentration should be determined based on the IC50 of the compound in the chosen cell line. After an appropriate incubation period (e.g., 48-72 hours), assess the cellular phenotype of interest.
Example Phenotypic Assay: Cell Viability
-
Method: Use a resazurin-based assay to measure cell viability.
-
Procedure: After treatment, add resazurin solution to the cells and incubate. Measure the fluorescence at the appropriate wavelength.
-
Data Analysis: Normalize the fluorescence readings to the vehicle-treated control.
To confirm the overexpression of the GSK-3 mutant and to assess the downstream effects of GSK-3 inhibition, perform Western blot analysis.
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against total GSK-3, phosphorylated GSK-3 substrates (e.g., β-catenin, Tau), and a loading control (e.g., GAPDH).
Expected Results and Interpretation
The expected outcomes of a successful rescue experiment are summarized in the table below.
| Experimental Condition | Expected Cell Viability | Expected Downstream Signaling (e.g., β-catenin levels) | Interpretation |
| Untreated Cells (Empty Vector) | High | Low | Baseline cellular state. |
| This compound Treated (Empty Vector) | Low | High | This compound induces the expected phenotype (e.g., cytotoxicity) and modulates the downstream pathway. |
| Untreated Cells (Resistant GSK-3) | High | Low | Overexpression of the resistant mutant alone does not significantly alter the phenotype. |
| This compound Treated (Resistant GSK-3) | High (Rescued) | Low (Rescued) | Overexpression of the resistant GSK-3 mutant reverses the effects of this compound, confirming on-target activity. |
Visualizing the Experimental Logic and Pathways
To further clarify the experimental design and the underlying biological pathways, the following diagrams are provided.
Caption: GSK-3 Signaling Pathway and Point of Inhibition by this compound.
Caption: Workflow for a Rescue Experiment to Confirm this compound Target Specificity.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of CHIR-98023: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the safe disposal of CHIR-98023, a potent GSK-3 inhibitor used in various research applications.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn to minimize exposure. The unknown toxicological properties of this compound warrant a high degree of caution.
| Personal Protective Equipment (PPE) for Handling this compound Waste |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Respiratory Protection |
Step-by-Step Disposal Procedures
The following steps outline a general procedure for the disposal of this compound. This process should be adapted to comply with the specific guidelines and capabilities of your institution's environmental health and safety (EHS) department.
-
Initial Containment:
-
All disposable materials contaminated with this compound, such as pipette tips, tubes, and gloves, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Solutions containing this compound should be collected in a separate, sealed, and properly labeled waste container. Do not mix with other chemical waste streams unless explicitly approved by your EHS department.
-
-
Decontamination of Glassware:
-
Reusable glassware should be decontaminated. A common procedure involves rinsing with a suitable organic solvent (such as ethanol or acetone) that can solubilize this compound, followed by washing with soap and water. The initial solvent rinse should be collected as hazardous waste.
-
-
Waste Segregation and Labeling:
-
Properly segregate this compound waste from other laboratory waste.
-
Label the hazardous waste container with the full chemical name ("this compound"), the approximate quantity, and any known hazard symbols.
-
-
Storage Pending Disposal:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials. This area should be well-ventilated.
-
-
Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Professional hazardous waste disposal services will typically use high-temperature incineration for the destruction of potent organic compounds like this compound.
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Disclaimer: The information provided here is intended as a general guide and is not a substitute for a formal safety assessment and the specific disposal protocols of your institution. Always consult with your EHS department for guidance on the proper disposal of chemical waste.
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
